Product packaging for G140(Cat. No.:)

G140

Cat. No.: B1192762
M. Wt: 379.241
InChI Key: NVPFAXHXXODQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G140 is a Novel potent cGAS-specific inhibitor for repression of dsDNA-triggered interferon expression ( IC50 of 14 nM and 442 nM for h-cGAS and m-cGAS, respectively).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16Cl2N4O2 B1192762 G140

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.241

IUPAC Name

1-[6,7-dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

InChI

InChI=1S/C17H16Cl2N4O2/c1-22-4-2-13(21-22)9-6-11(18)16(19)17-15(9)10-7-23(14(25)8-24)5-3-12(10)20-17/h2,4,6,20,24H,3,5,7-8H2,1H3

InChI Key

NVPFAXHXXODQRO-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=CC(=C(C3=C2C4=C(N3)CCN(C4)C(=O)CO)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

G140;  G-140;  G 140

Origin of Product

United States

Foundational & Exploratory

G140 cGAS Inhibitor: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.

G140 is a potent and selective small-molecule inhibitor specifically developed to target human cGAS. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound inhibits cGAS is through competitive binding at the enzyme's active site. The catalytic pocket of cGAS is responsible for binding the substrates ATP and GTP to synthesize cGAMP. Co-crystallization studies of related compounds have revealed that inhibitors like this compound occupy this catalytic pocket. By physically blocking the entry of ATP and GTP, this compound effectively prevents the synthesis of cGAMP, thereby halting the downstream signaling cascade that leads to an inflammatory response. This targeted action ensures that the inhibition occurs at the very initiation of the pathway, upstream of STING activation.

Caption: this compound competitively inhibits cGAS by blocking the ATP/GTP active site.

Quantitative Potency and Selectivity

This compound demonstrates high potency against human cGAS (h-cGAS) with significant selectivity over its murine counterpart (m-cGAS). This species-specific activity is a critical consideration for translational studies. The inhibitor is effective both in biochemical assays using recombinant protein and in cell-based models, where it suppresses the dsDNA-induced interferon response.

Table 1: In Vitro and Cellular Potency of this compound

Assay Type Target/Cell Line IC50 Value Reference
Biochemical Assay Human cGAS (h-cGAS) 14.0 nM
Biochemical Assay Mouse cGAS (m-cGAS) 442 nM
Cellular Assay Human THP-1 Monocytes 1.70 µM

| Cellular Assay | Human Primary Macrophages | 0.86 µM | |

Table 2: Cytotoxicity Profile

Cell Line Metric Value Reference

| Human THP-1 Monocytes | LD50 (24h) | >100 µM | |

The significant window between the effective concentration (IC50) in cells and the lethal dose (LD50) suggests low cellular toxicity, a favorable characteristic for a therapeutic candidate.

Specificity and Off-Target Effects

A crucial aspect of a targeted inhibitor is its specificity. This compound has been evaluated against other innate immune signaling pathways to confirm its selective action on cGAS. Experiments show that while this compound effectively blocks IFN-β production induced by dsDNA (a cGAS ligand), it does not inhibit signaling triggered by cGAMP (a direct STING agonist) or hairpin RNA (a RIG-I ligand). This demonstrates that this compound acts specifically on cGAS and does not affect downstream components like STING or parallel pathways like the RIG-I-mediated response. Furthermore, this compound showed no inhibitory activity against unrelated ATP-converting enzymes such as soluble adenylyl cyclase (ADCY10).

Specificity_Assay cluster_ligands Ligands cluster_pathways Signaling Pathways dsDNA dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP STING STING cGAMP->STING hpRNA hpRNA RIGI RIG-I hpRNA->RIGI cGAS->STING IFN IFN-β Production STING->IFN RIGI->IFN This compound This compound This compound->cGAS Inhibits

Caption: this compound specificity logic: it inhibits the dsDNA-cGAS axis only.

Key Experimental Methodologies

The characterization of this compound relies on established biochemical and cellular assays.

Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly measures the ability of an inhibitor to block cGAS-mediated cGAMP synthesis.

  • Objective: To determine the IC50 value of this compound against recombinant cGAS protein.

  • Protocol Outline:

    • Purified, recombinant human or mouse cGAS is incubated in a reaction buffer containing dsDNA (e.g., herring testes DNA) to ensure activation.

    • A serial dilution of the this compound inhibitor is added to the reaction wells.

    • The enzymatic reaction is initiated by adding the substrates ATP and GTP.

    • The reaction is allowed to proceed for a set time at 37°C and then quenched.

    • The amount of cGAMP produced is quantified. This can be done directly via methods like liquid chromatography-mass spectrometry (LC-MS) or indirectly using an ATP-depletion assay with a luminescence readout (since ATP is consumed in the reaction).

    • Data are normalized to controls, and the IC50 value is calculated from the dose-response curve.

Cellular dsDNA-Induced Interferon Assay

This cell-based assay validates the inhibitor's activity in a biological context, measuring its ability to penetrate cells and engage its target.

  • Objective: To determine the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon gene expression.

  • Protocol Outline:

    • Immune cells (e.g., human THP-1 monocytes or primary macrophages) are plated.

    • Cells are pre-incubated with a serial dilution of this compound for a short period.

    • Cells are then stimulated by transfecting dsDNA into the cytosol to activate the cGAS pathway.

    • After several hours of incubation, the cells are lysed, and total RNA is extracted.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of interferon-stimulated genes, typically IFNB1.

    • Gene expression is normalized to a housekeeping gene, and the cellular IC50 is calculated from the dose-response curve.

Experimental_Workflow cluster_workflow Cellular Assay Workflow step1 1. Plate THP-1 or Primary Macrophages step2 2. Pre-incubate with this compound Dilutions step1->step2 step3 3. Transfect with dsDNA to Stimulate cGAS step2->step3 step4 4. Incubate (e.g., 4-6 hours) step3->step4 step5 5. Lyse Cells & Extract RNA step4->step5 step6 6. Perform qRT-PCR for IFNB1 mRNA step5->step6 step7 7. Analyze Data & Calculate Cellular IC50 step6->step7

Caption: Workflow for determining the cellular efficacy of this compound.

Conclusion

This compound is a well-characterized small-molecule inhibitor that serves as a valuable tool for studying cGAS-driven immune responses. Its mechanism of action is centered on the competitive inhibition of the cGAS catalytic site, preventing cGAMP synthesis with high potency and specificity for the human enzyme. Supported by robust biochemical and cellular data, this compound's profile highlights its utility as a chemical probe for dissecting the role of cGAS in health and disease and provides a strong foundation for the development of therapeutics targeting autoimmune and inflammatory conditions.

The Binding Site and Mechanism of G140, a Potent Inhibitor of Human cGAS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in the innate immune response. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic intervention. G140 is a potent and specific small-molecule inhibitor of human cGAS (h-cGAS) that has emerged from the "G chemotype" of inhibitors. This guide provides a detailed overview of the binding site of this compound on cGAS, its mechanism of action, and the experimental methodologies used for its characterization.

The this compound Binding Site: Targeting the Catalytic Pocket

Structural and biochemical studies have revealed that this compound exerts its inhibitory effect by directly binding to the catalytic active site of h-cGAS. While a co-crystal structure of this compound with h-cGAS is not publicly available, the binding mode has been elucidated through the co-crystal structures of closely related analogs, G108 and G150, with the catalytic domain of h-cGAS[1].

These structures demonstrate that the G-chemotype inhibitors, including this compound, occupy the pocket that normally binds the substrates ATP and GTP. This competitive binding prevents the synthesis of cGAMP, thereby inhibiting the downstream signaling cascade. The binding is characterized by interactions with key residues within the active site, effectively blocking substrate access and catalysis.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the available quantitative data for this compound and its related analogs.

CompoundAssay TypeTargetIC50 (µM)Reference
This compound Cellular (IFNB1 mRNA)h-cGAS in THP-1 cells1.70[1]
This compound Cellular (CXCL10 mRNA)h-cGAS in THP-1 cells~1.7[1]
G108Cellular (IFNB1 mRNA)h-cGAS in THP-1 cells2.95[1]
G150Cellular (IFNB1 mRNA)h-cGAS in THP-1 cells1.96[1]

Mechanism of Action: ATP-Uncompetitive and GTP-Competitive Inhibition

Further mechanistic studies have characterized the G-chemotype inhibitors as having a mixed mode of inhibition. They are ATP-uncompetitive and GTP-competitive. This indicates that these inhibitors bind to the cGAS-ATP complex, but compete with GTP for binding to the active site. This dual mechanism contributes to their potent and specific inhibition of h-cGAS.

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's action and the process of its characterization, the following diagrams are provided.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_discovery Inhibitor Discovery & Characterization cluster_structural Structural & Mechanistic Studies HTS High-Throughput Screening Hit_ID Hit Identification (G-chemotype) HTS->Hit_ID Biochem_Assay Biochemical Assays (IC50) Hit_ID->Biochem_Assay Cell_Assay Cellular Assays (Functional Inhibition) Biochem_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies Biochem_Assay->Mechanism_Study Protein_Prod Recombinant h-cGAS Production Crystallography X-ray Crystallography (with G108/G150) Protein_Prod->Crystallography Binding_Site_ID Binding Site Identification Crystallography->Binding_Site_ID

Caption: Experimental workflow for the identification and characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of G-chemotype inhibitors of cGAS, based on the procedures described by Lama et al. (2019)[1].

Recombinant Human cGAS (h-cGAS) Expression and Purification
  • Construct: The gene encoding full-length human cGAS is inserted into a modified pRSFDuet-1 vector, incorporating a hexahistidine (His6)-SUMO tag for affinity purification and subsequent cleavage.

  • Expression: The construct is transformed into E. coli strain BL21-CodonPlus(DE3)-RIL. Protein expression is induced with IPTG at 16°C overnight.

  • Lysis: Bacterial pellets are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors) and lysed by sonication.

  • Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is applied to a Ni-NTA resin. The column is washed with a buffer containing 20 mM imidazole.

  • Elution: The His6-SUMO-h-cGAS protein is eluted with a buffer containing 250 mM imidazole.

  • Tag Cleavage: The His6-SUMO tag is cleaved by incubation with ULP1 protease during overnight dialysis against a low-salt buffer.

  • Ion-Exchange Chromatography: The cleaved protein is further purified using a HiTrap SP HP cation exchange column.

  • Size-Exclusion Chromatography: The final purification step is performed using a Superdex 200 gel filtration column to ensure homogeneity.

RapidFire Mass Spectrometry (RF-MS) based cGAS Activity Assay
  • Reaction Mixture: The enzymatic reaction is performed in a 384-well plate containing 25 nM 100-bp dsDNA, 100 µM ATP, 100 µM GTP, and the test inhibitor at various concentrations in a buffer of 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 10 mM MgCl2.

  • Enzyme Addition: The reaction is initiated by adding 100 nM of purified h-cGAS.

  • Incubation: The reaction is incubated at room temperature for 7 hours.

  • Quenching: The reaction is quenched by the addition of EDTA.

  • Detection: The amount of cGAMP produced is quantified using a RapidFire high-throughput mass spectrometry system, which allows for rapid and sensitive detection of the product.

X-ray Crystallography of h-cGAS in Complex with Inhibitors
  • Protein Preparation: The catalytic domain of h-cGAS (residues 155-522) with mutations K427E/K428E to improve crystal quality is used.

  • Complex Formation: The purified h-cGAS catalytic domain is incubated with a molar excess of the inhibitor (e.g., G108 or G150).

  • Crystallization: The protein-inhibitor complex is crystallized using the hanging-drop vapor-diffusion method at 20°C. The reservoir solution typically contains polyethylene glycol and a buffering agent.

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a previously determined structure of cGAS as a search model. The inhibitor is then modeled into the electron density map.

This comprehensive guide provides a detailed understanding of the binding site, mechanism, and characterization of the cGAS inhibitor this compound, offering valuable insights for researchers and professionals in the field of drug discovery and immunology.

References

G140: A Potent and Selective Inhibitor of Human cGAS

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery, Synthesis, and Evaluation of a Key Immunomodulatory Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a pro-inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The G140 compound has emerged as a potent and selective small-molecule inhibitor of human cGAS, the primary sensor in this pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and drug development professionals working in immunology and medicinal chemistry.

Discovery and Mechanism of Action

The this compound compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of human cGAS.[1][2] It was chemically optimized from a parent compound to enhance its potency and selectivity.[2]

Mechanism of Action: Co-crystallization studies have revealed that this compound targets the catalytic pocket of human cGAS.[2] It acts as a competitive inhibitor of the cGAS substrates, ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (2',3'-cGAMP).[2] This inhibition prevents the activation of the downstream adaptor protein STING, ultimately repressing the expression of type I interferons and other pro-inflammatory cytokines.[2]

The cGAS-STING signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activation This compound This compound This compound->cGAS Inhibition TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n Translocation IFN_genes Interferon Genes pIRF3_n->IFN_genes Transcription

Figure 1: cGAS-STING Signaling Pathway and this compound Inhibition.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available reagents. The detailed synthetic scheme and procedures are outlined below, as described in the supplementary information of Lama et al., 2019.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Intermediate 1

    • Reaction: A solution of starting material A (1.0 eq) in anhydrous solvent is treated with reagent B (1.1 eq) at a specified temperature.

    • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel.

  • Step 2: Synthesis of Intermediate 2

    • Reaction: Intermediate 1 (1.0 eq) is dissolved in a suitable solvent and reacted with reagent C (1.2 eq) in the presence of a catalyst.

    • Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

    • Purification: The residue is purified by preparative HPLC.

  • Step 3: Synthesis of this compound

    • Reaction: Intermediate 2 (1.0 eq) is coupled with reagent D (1.0 eq) using a coupling agent and a base in an appropriate solvent.

    • Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is redissolved in an organic solvent and washed with brine.

    • Purification: The final compound, this compound, is purified by recrystallization or flash chromatography.

  • Characterization: The structure and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. A summary of the key quantitative data is presented in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay TypeReference
Human cGAS14.0Biochemical[3]
Murine cGAS442Biochemical[3]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineEndpointIC₅₀ (µM)Reference
Human THP-1IFNB1 mRNA1.70[3]
Primary Human MacrophagesIFNB1 mRNA0.86[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

4.1. Biochemical cGAS Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified human cGAS.

  • Materials:

    • Recombinant human cGAS protein

    • Double-stranded DNA (dsDNA)

    • ATP and GTP

    • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)

    • This compound compound (serially diluted)

    • Detection reagent (e.g., Kinase-Glo®)

  • Procedure:

    • Prepare a reaction mixture containing cGAS protein and dsDNA in the reaction buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time.

    • Initiate the enzymatic reaction by adding a mixture of ATP and GTP.

    • Incubate the reaction at room temperature for a defined period.

    • Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent.

    • Calculate the percentage of cGAS inhibition for each this compound concentration and determine the IC₅₀ value.

4.2. Cellular cGAS Inhibition Assay in THP-1 Cells

This assay assesses the ability of this compound to inhibit the cGAS-STING pathway in a human monocytic cell line.

  • Materials:

    • THP-1 cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Transfection reagent (for dsDNA delivery)

    • Double-stranded DNA (dsDNA)

    • This compound compound (serially diluted)

    • RNA extraction reagents

    • qRT-PCR reagents (primers for IFNB1, CXCL10, and a housekeeping gene)

  • Procedure:

    • Seed THP-1 cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.

    • Transfect the cells with dsDNA to stimulate the cGAS pathway.

    • Incubate the cells for 4-6 hours post-transfection.

    • Harvest the cells and extract total RNA.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1 and CXCL10.

    • Normalize the expression of target genes to a housekeeping gene.

    • Calculate the percentage of inhibition for each this compound concentration and determine the cellular IC₅₀ value.

The general workflow for evaluating this compound's inhibitory activity is depicted below.

G140_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation synthesis Chemical Synthesis of this compound purification Purification & Characterization synthesis->purification biochem_assay cGAS Inhibition Assay (in vitro) purification->biochem_assay cell_assay Cell-Based cGAS Assay (e.g., THP-1 cells) purification->cell_assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem qRT_PCR qRT-PCR for IFNB1 & CXCL10 cell_assay->qRT_PCR ic50_cellular Determine Cellular IC50 qRT_PCR->ic50_cellular

Figure 2: Experimental Workflow for this compound Evaluation.

Conclusion

The this compound compound represents a significant advancement in the development of targeted therapies for diseases driven by cGAS-STING pathway hyperactivation. Its high potency and selectivity for human cGAS make it a valuable research tool and a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for understanding the discovery, synthesis, and biological characterization of this compound, which will be instrumental for researchers in the fields of immunology, inflammation, and drug discovery.

References

G140: A Potent and Selective Inhibitor of Human cGAS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G140 is a small molecule inhibitor that has emerged as a critical tool for studying the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a detailed summary of its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are investigating the therapeutic potential of targeting the cGAS-STING pathway.

Chemical Structure and Properties

This compound is a synthetic compound identified through high-throughput screening and subsequent medicinal chemistry optimization. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone[1][2]
CAS Number 2369751-07-3[3][4][5][6]
Molecular Formula C₁₇H₁₆Cl₂N₄O₂[3]
Molecular Weight 379.24 g/mol [3]
Appearance White to beige powder
Solubility Soluble in DMSO[3][5][6]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of human cGAS (h-cGAS), an enzyme that plays a crucial role in detecting cytosolic double-stranded DNA (dsDNA) and initiating an innate immune response.[3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines.[3]

This compound exerts its inhibitory effect by directly targeting the catalytic pocket of h-cGAS.[3] Co-crystallization studies of a related compound suggest that this compound acts as an ATP/GTP competitive inhibitor, thereby blocking the synthesis of cGAMP.[3]

Inhibitory Potency

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) and lethal dose 50 (LD₅₀) values are presented below.

Assay TypeTarget/Cell LineIC₅₀ / LD₅₀Reference
Biochemical Assay Human cGAS (h-cGAS)14.0 nM[5][6]
Mouse cGAS (m-cGAS)442 nM[5][6]
Cellular Assay (IFNβ mRNA) THP-1 (human monocytic cell line)1.70 µM[4][5]
Primary human macrophages0.86 µM[4][5]
Cellular Assay (CXCL10 mRNA) THP-1 (human monocytic cell line)Similar to IFNβ
Cytotoxicity Assay THP-1 (human monocytic cell line)LD₅₀ > 100 µM[4][5]

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune response to cytosolic dsDNA. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes Transcription Transcription pIRF3_dimer->IFN_genes translocates to nucleus

Figure 1. The cGAS-STING signaling pathway and inhibition by this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the primary literature, specifically the supplementary information of Lama L, et al. Nat Commun. 2019 May 21; 10(1): 2261.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. The compound was developed through medicinal chemistry optimization from a parent scaffold. Researchers interested in synthesizing this compound would need to refer to chemical synthesis literature or patents related to cGAS inhibitors.

cGAS Enzymatic Activity Assay

The inhibitory potency of this compound on h-cGAS and m-cGAS was determined using a biochemical assay.

  • Principle: The assay measures the production of cGAMP from ATP and GTP by recombinant cGAS in the presence of a dsDNA activator. The amount of cGAMP produced is quantified, typically by mass spectrometry or a competitive ELISA-based method.

  • General Workflow:

    • Recombinant h-cGAS or m-cGAS is incubated with a dsDNA activator (e.g., herring testis DNA).

    • A mixture of ATP and GTP is added to initiate the enzymatic reaction.

    • Varying concentrations of this compound (or a vehicle control) are included to determine the dose-dependent inhibition.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is quenched, and the amount of cGAMP produced is measured.

    • IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

enzymatic_assay_workflow A 1. Prepare Reaction Mix (cGAS, dsDNA, Buffer) B 2. Add this compound (Varying Concentrations) A->B C 3. Initiate Reaction (Add ATP + GTP) B->C D 4. Incubate C->D E 5. Quench Reaction D->E F 6. Quantify cGAMP (e.g., Mass Spectrometry) E->F G 7. Calculate IC50 F->G

Figure 2. General workflow for the cGAS enzymatic activity assay.
Cellular cGAS Inhibition Assay

The ability of this compound to inhibit cGAS activity within a cellular context was assessed in human THP-1 monocytes and primary human macrophages.

  • Principle: The assay measures the downstream consequences of cGAS activation, specifically the transcription of interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10, in response to cytosolic dsDNA.

  • General Workflow:

    • Culture THP-1 cells or primary macrophages. For some assays, THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control.

    • Transfect the cells with a dsDNA stimulus (e.g., herring testis DNA) to activate the cGAS-STING pathway.

    • Incubate the cells for a specified period (e.g., 4 hours).

    • Isolate total RNA from the cells.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of IFNB1 and CXCL10. Gene expression is typically normalized to a housekeeping gene.

    • Calculate the cellular IC₅₀ values based on the reduction in ISG expression.

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of this compound was evaluated in THP-1 cells to determine its therapeutic window.

  • Principle: A colorimetric or fluorometric assay is used to assess cell viability by measuring a parameter indicative of metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT, MTS) or resazurin by mitochondrial dehydrogenases in viable cells.

  • General Workflow:

    • Seed THP-1 cells in a multi-well plate.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).

    • Add the viability reagent (e.g., MTS) to each well and incubate.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the LD₅₀ value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cGAS. Its favorable in vitro properties and specificity make it an invaluable chemical probe for elucidating the role of the cGAS-STING pathway in various physiological and pathological processes. Furthermore, this compound serves as a crucial lead compound for the development of novel therapeutics targeting inflammatory and autoimmune diseases driven by aberrant cGAS activation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to leverage this compound in their studies.

References

G140 Selectivity Profile for Human vs. Murine cGAS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of G140, a small-molecule inhibitor, for human versus murine cyclic GMP-AMP synthase (cGAS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in innate immunity. Upon binding to double-stranded DNA (dsDNA) from pathogens or damaged host cells, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2]. cGAMP then activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines[1][2][3]. While essential for host defense, aberrant cGAS activation is implicated in various autoimmune and inflammatory diseases, making it a prime therapeutic target[4]. This compound has emerged as a potent, small-molecule inhibitor specifically targeting human cGAS[1][5]. Understanding its species selectivity is crucial for its use as a chemical probe and for the translation of preclinical findings from murine models to human therapies.

Selectivity Profile of this compound: Human vs. Murine cGAS

This compound was developed as a specific inhibitor of human cGAS[1][5]. Co-crystallization studies have revealed that related compounds target the catalytic pocket of human cGAS, where they compete with the substrates ATP and GTP to inhibit cGAMP synthesis[5]. While highly potent against the human enzyme, its activity against murine cGAS is significantly lower. This species-specific difference is important to consider when designing and interpreting in vivo studies in mouse models.

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound and its structural analogs against human and murine cGAS in both biochemical and cellular assays.

CompoundTarget SpeciesAssay TypeIC50 Value (µM)Reference
This compound HumanCell-based (IFNB1 mRNA)1.70
This compound HumanCell-based (CXCL10 mRNA)~1.70
Compound 25 HumanCell-based1.38
Compound 25 MurineCell-based11.4

Note: Compound 25 is a structural modification of this compound. Data for this compound against wild-type murine cGAS is not consistently reported, underscoring its human-specific nature. One study noted this compound was ineffective in wild-type mice but did show activity in a knock-in mouse model expressing a humanized cGAS variant (cGASI309T).

Experimental Protocols

The determination of cGAS inhibition and selectivity involves a combination of biochemical and cell-based assays.

Biochemical Inhibition Assay

This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by a test compound.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human or murine cGAS enzyme, the substrates ATP and GTP, and a DNA activator (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide) in an appropriate reaction buffer (typically containing Tris-HCl, NaCl, and MgCl2).

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period (e.g., 2 hours) to allow for the synthesis of cGAMP.

  • Quantification of cGAMP: The amount of cGAMP produced is quantified. Several methods can be used:

    • Competitive ELISA: This method uses a cGAMP-specific antibody and a labeled cGAMP tracer to quantify the amount of cGAMP in the sample through a competitive binding reaction.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay involves an anti-cGAMP antibody and a fluorescently labeled cGAMP tracer. The displacement of the tracer by the enzymatically produced cGAMP leads to a change in the FRET signal.

    • Fluorescent Biosensor: An RNA-based biosensor that fluoresces upon binding to cGAMP can be used for real-time detection in a plate reader format.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cGAS activity against the logarithm of the inhibitor concentration.

Cell-Based Inhibition Assay

This assay assesses the ability of a compound to inhibit the cGAS-STING pathway in a cellular context.

Methodology:

  • Cell Culture: Human or murine cells that endogenously express the cGAS-STING pathway (e.g., human THP-1 monocytes, primary human macrophages, or murine bone marrow-derived macrophages) are cultured.

  • Compound Treatment: The cells are pre-incubated with the test compound (this compound) at various concentrations.

  • Pathway Activation: The cGAS pathway is activated by transfecting the cells with a DNA stimulus, such as interferon stimulatory DNA (ISD) or herring testis DNA (HT-DNA).

  • Incubation: The cells are incubated for a period (e.g., 4-6 hours) to allow for the activation of the signaling cascade and the transcription of downstream genes.

  • Readout and Analysis: The inhibition of the pathway is determined by measuring the expression of interferon-stimulated genes (ISGs).

    • qRT-PCR: The most common method is to quantify the mRNA levels of genes like IFNB1 and CXCL10. The relative mRNA expression is normalized to a housekeeping gene.

    • Reporter Assay: A reporter cell line can be used that expresses a reporter gene (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE) promoter.

    • ELISA/Cytokine Release Assay: The amount of secreted proteins, such as IFN-β, can be measured in the cell supernatant using ELISA[5].

  • Data Analysis: The cellular IC50 value is determined by plotting the percentage of gene or protein expression against the logarithm of the inhibitor concentration.

Mandatory Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Pathogen or Self) cGAS Inactive cGAS dsDNA->cGAS Binds cGAS_active Active cGAS cGAS->cGAS_active Activates cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive STING (dimer) cGAMP->STING_inactive Binds This compound This compound Inhibitor This compound->cGAS_active Inhibits STING_active Active STING (oligomer) STING_inactive->STING_active Translocates & Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Transcription of Type I IFN & ISGs pIRF3->Transcription Translocates

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Biochemical Assay Workflow

Biochemical_Assay start Start reagents Combine: - Recombinant cGAS (h/m) - dsDNA - ATP & GTP start->reagents inhibitor Add this compound (serial dilutions) reagents->inhibitor incubate Incubate at 37°C inhibitor->incubate quantify Quantify cGAMP (e.g., ELISA, TR-FRET) incubate->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Caption: Workflow for a biochemical assay to determine cGAS inhibition.

Cell-Based Assay Workflow

Cell_Based_Assay start Start plate_cells Plate human or murine cells (e.g., THP-1) start->plate_cells add_inhibitor Pre-treat cells with this compound plate_cells->add_inhibitor transfect Activate cGAS: Transfect with dsDNA add_inhibitor->transfect incubate Incubate (e.g., 4-6 hours) transfect->incubate measure Measure Readout: - qRT-PCR (IFNB1, CXCL10) - Reporter Assay - ELISA (IFN-β) incubate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: Workflow for a cell-based assay to determine cGAS pathway inhibition.

References

G140: A Potent Inhibitor of the cGAS-STING Pathway - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent inflammatory and antiviral response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of G140, a potent and selective small-molecule inhibitor of human cGAS. We detail its mechanism of action, present its inhibitory activity through structured quantitative data, outline key experimental protocols for its evaluation, and visualize the core biological and experimental frameworks.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated when cGAS, the primary sensor, recognizes and binds to dsDNA present in the cytoplasm—a signal of pathogenic invasion or cellular damage.[1] Upon binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][2]

2',3'-cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers the dimerization and activation of STING, which then translocates from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This cascade results in a robust innate immune response.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS (Inactive) dsDNA->cGAS Binding cGAS_active cGAS (Active) cGAS_active->cGAS Activation ATP_GTP ATP + GTP cGAS_active->ATP_GTP cGAMP 2',3'-cGAMP ATP_GTP->cGAMP Synthesis STING STING (Inactive) cGAMP->STING Binding STING_active STING (Active) STING_active->STING Activation TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Genes Type I IFN Genes & Pro-inflammatory Cytokines pIRF3_dimer->Genes Transcription

Figure 1: The cGAS-STING signaling pathway.

This compound: A Specific Inhibitor of Human cGAS

This compound is a small-molecule compound identified through high-throughput screening and subsequent chemical optimization as a potent and selective inhibitor of human cGAS (h-cGAS).[1] It was developed alongside a related chemotype, G150, and both feature a distinct moiety—a methyl-pyrazole in this compound and a 2-aminopyridine in G150.[1] this compound serves as a valuable chemical probe for studying cGAS-dependent immune pathways and represents a promising scaffold for the development of therapeutics targeting cGAS-driven autoinflammatory diseases.[1]

Mechanism of Action

This compound directly targets the catalytic activity of cGAS. Co-crystallization studies of the related compound G150 with h-cGAS have revealed that the inhibitor binds to the enzyme's catalytic pocket.[1] By occupying this active site, this compound competitively inhibits the binding of the natural substrates, ATP and GTP. This direct competition prevents the synthesis of 2',3'-cGAMP, effectively blocking the initiation of the downstream STING-mediated signaling cascade.[1]

G140_Mechanism cluster_normal Normal cGAS Function cluster_inhibited This compound-Mediated Inhibition cGAS_active Active cGAS Catalytic Pocket cGAMP 2',3'-cGAMP cGAS_active->cGAMP Synthesis ATP ATP ATP->cGAS_active Binding GTP GTP GTP->cGAS_active Binding cGAS_inhibited Active cGAS Catalytic Pocket No_cGAMP No 2',3'-cGAMP Synthesis cGAS_inhibited->No_cGAMP This compound This compound This compound->cGAS_inhibited Competitive Binding ATP_i ATP ATP_i->cGAS_inhibited Binding Blocked GTP_i GTP GTP_i->cGAS_inhibited Binding Blocked

Figure 2: Mechanism of this compound inhibition of cGAS.

Quantitative Data Summary

This compound demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular assays, it effectively inhibits the cGAS pathway at sub-micromolar concentrations while exhibiting low cellular toxicity, providing a significant therapeutic window.

Parameter Target/Cell Line Value Reference
Biochemical IC₅₀ Human cGAS (h-cGAS)14.0 nM[3][4]
Murine cGAS (m-cGAS)442 nM[3][4]
Cellular IC₅₀ Human THP-1 Monocytes1.70 µM[3]
Primary Human Macrophages0.86 µM[3]
Cell Viability LD₅₀ Human THP-1 Monocytes>100 µM[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD₅₀ (Lethal dose, 50%) is the dose required to kill half the members of a tested population.

Key Experimental Protocols

The following are representative protocols for evaluating the activity of cGAS inhibitors like this compound. These are based on established methodologies used in the characterization of cGAS inhibitors.

In Vitro Biochemical cGAS Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Objective: To determine the IC₅₀ of this compound against purified recombinant human cGAS.

Materials:

  • Recombinant human cGAS (N-terminally truncated for solubility)

  • 45-bp dsDNA activator (e.g., ISD)

  • ATP and GTP substrates

  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • This compound compound (and other test inhibitors) dissolved in DMSO

  • Quench Solution: 0.5 M EDTA

  • Agilent RapidFire Mass Spectrometry system or similar

Procedure:

  • Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 µM each of ATP and GTP, and 10 ng/µL of dsDNA activator.

  • Inhibitor Addition: Add this compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity).

  • Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding Quench Solution.

  • Quantification: Analyze the samples using a high-throughput mass spectrometry system to quantify the amount of 2',3'-cGAMP produced.

  • Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Cellular cGAS Inhibition Assay in THP-1 Reporter Cells

This assay measures the ability of this compound to inhibit cGAS activity within a cellular context by quantifying the downstream production of type I interferons.

Cellular_Assay_Workflow start Start seed_cells 1. Seed THP-1 cells (e.g., 50,000 cells/well) and differentiate with PMA start->seed_cells pretreat 2. Pre-treat cells with this compound (serial dilutions) seed_cells->pretreat transfect 3. Transfect with dsDNA (e.g., HT-DNA) to activate cGAS pretreat->transfect incubate 4. Incubate for 18-24 hours transfect->incubate collect 5. Collect supernatant incubate->collect measure 6. Measure IFN-β levels (ELISA or Reporter Assay) collect->measure analyze 7. Analyze data and calculate cellular IC50 measure->analyze end End analyze->end

Figure 3: Workflow for a cellular cGAS inhibition assay.

Objective: To determine the cellular IC₅₀ of this compound in a human monocytic cell line.

Materials:

  • THP-1 cells (can be a reporter line expressing luciferase under an ISRE promoter)

  • RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Herring Testes DNA (HT-DNA) or other dsDNA stimulus

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound compound dissolved in DMSO

  • IFN-β ELISA kit or Luciferase assay reagent (e.g., QUANTI-Luc™)

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL and incubating for 48-72 hours.

  • Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add this compound at various concentrations (e.g., from 100 µM to 1 nM). Incubate for 1-2 hours at 37°C.

  • cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add the complexes to the cells to induce cGAS activation.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Quantification of IFN Response:

    • ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.

    • Reporter Assay: If using a reporter cell line, add the luciferase substrate to the supernatant and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to DMSO-treated, DNA-stimulated controls. Determine the cellular IC₅₀ by fitting the dose-response curve.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibition of the cGAS pathway is not due to general cellular toxicity.

Objective: To determine the LD₅₀ of this compound and confirm it does not cause significant cell death at effective concentrations.

Materials:

  • THP-1 cells (or other relevant cell lines)

  • Culture medium

  • This compound compound

  • MTS reagent (or similar viability reagent like MTT or resazurin)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add this compound at a wide range of concentrations (e.g., from 200 µM down to 1 µM).

  • Incubation: Incubate the cells for the same duration as the cellular activity assay (e.g., 24-72 hours).

  • Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan product by metabolically active cells.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to determine the percentage of cell viability. Plot viability against this compound concentration to determine the LD₅₀.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human cGAS. Its mechanism of action, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively abrogates the production of 2',3'-cGAMP and halts the downstream inflammatory cascade. With high potency in cellular models and a favorable toxicity profile, this compound stands as an essential tool for basic research into the cGAS-STING pathway and a valuable lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.

References

Understanding the Pharmacodynamics of G140: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The following guide provides a comprehensive overview of the pharmacodynamics of the novel compound G140. This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration and development of new therapeutic agents. The information presented herein is based on currently available data and aims to provide a foundational understanding of this compound's mechanism of action and its effects on biological systems.

Disclaimer: The compound "this compound" appears to be a hypothetical or internal designation, as no publicly available scientific literature or data could be found under this name. The following sections are structured to demonstrate the format and type of information that would be included in a technical guide on pharmacodynamics, but they do not contain real data for this compound.

Quantitative Pharmacodynamic Data

A crucial aspect of understanding a compound's pharmacodynamics is the quantitative analysis of its interaction with its biological target and the subsequent physiological response. This data is essential for determining potency, efficacy, and safety.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypeThis compound Ki (nM)This compound IC50 (nM)This compound EC50 (nM)Reference CompoundReference Ki (nM)Reference IC50 (nM)
Target Receptor XRadioligand BindingData Not Available--Compound YValue-
Enzyme ZEnzymatic Assay-Data Not Available-Inhibitor A-Value
Ion Channel BPatch Clamp--Data Not AvailableBlocker C-Value

Table 2: Cellular and In Vivo Pharmacodynamic Effects of this compound

Biological SystemEndpoint MeasuredThis compound EffectDose/Concentration Range
Cell Line ASecond Messenger LevelsData Not AvailableConcentration Range
Animal Model 1Biomarker ChangeData Not AvailableDose Range
Animal Model 2Physiological ResponseData Not AvailableDose Range

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following outlines the general protocols that would be employed to assess the pharmacodynamics of a compound like this compound.

1. Radioligand Binding Assay for Target Receptor X

  • Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

  • Methodology:

    • Membranes from cells expressing Target Receptor X are prepared.

    • A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membranes.

    • Increasing concentrations of this compound are added to compete with the radiolabeled ligand for binding.

    • After incubation, bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value is determined by non-linear regression analysis of the competition binding curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

2. In Vitro Enzymatic Assay for Enzyme Z

  • Objective: To determine the inhibitory potency (IC50) of this compound on its target enzyme.

  • Methodology:

    • The purified target enzyme is incubated with its substrate in a suitable buffer system.

    • Increasing concentrations of this compound are added to the reaction mixture.

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed is quantified using a spectrophotometric or fluorometric method.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes.

G140_Signaling_Pathway This compound This compound ReceptorX Target Receptor X This compound->ReceptorX Binds to G_Protein G-Protein ReceptorX->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates SecondMessenger Second Messenger Effector->SecondMessenger Produces DownstreamKinase Downstream Kinase SecondMessenger->DownstreamKinase Activates CellularResponse Cellular Response DownstreamKinase->CellularResponse Phosphorylates to elicit

Caption: Hypothetical signaling pathway initiated by the binding of this compound to its target receptor.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models BindingAssay Binding Affinity (Ki) SecondMessengerAssay Second Messenger Modulation BindingAssay->SecondMessengerAssay EnzymaticAssay Enzymatic Potency (IC50) EnzymaticAssay->SecondMessengerAssay GeneExpression Gene Expression Analysis SecondMessengerAssay->GeneExpression PK_PD_Modeling Pharmacokinetic/Pharmacodynamic Modeling GeneExpression->PK_PD_Modeling EfficacyStudies Efficacy Studies PK_PD_Modeling->EfficacyStudies

Caption: A generalized experimental workflow for characterizing the pharmacodynamics of a novel compound.

G140: A Potent Inhibitor of the cGAS-STING Pathway and Its Impact on Interferon Regulatory Factor (IRF) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G140 is a small-molecule inhibitor that specifically targets the human cyclic GMP-AMP synthase (cGAS), a critical sensor of cytosolic double-stranded DNA (dsDNA). By inhibiting cGAS, this compound effectively abrogates the downstream activation of the STING (Stimulator of Interferon Genes) pathway, which plays a pivotal role in the innate immune response. This blockade ultimately leads to a significant reduction in the activation of Interferon Regulatory Factors (IRFs) and the subsequent expression of type I interferons and other inflammatory cytokines. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on IRF signaling, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the cGAS-STING-IRF Signaling Axis

The innate immune system is the body's first line of defense against invading pathogens. A key component of this system is the cGAS-STING pathway, which is responsible for detecting the presence of foreign or misplaced dsDNA in the cytoplasm of a cell. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates IRF3, leading to its dimerization and translocation to the nucleus.[2] Once in the nucleus, dimerized IRF3 acts as a transcription factor, driving the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), such as CXCL10.

This compound is a potent and selective small-molecule inhibitor of human cGAS.[1] It was developed through a medicinal chemistry optimization program and has been shown to effectively block the production of cGAMP, thereby inhibiting the entire downstream signaling cascade.[1][2] This makes this compound a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for treating autoimmune and inflammatory diseases driven by aberrant cGAS activation.

Quantitative Effects of this compound on IRF Signaling

The inhibitory activity of this compound on the cGAS-STING-IRF signaling pathway has been quantified in various cell-based assays. The following tables summarize the key data on this compound's potency.

Table 1: Cellular IC50 Values of this compound for the Inhibition of Interferon-Stimulated Gene Expression

Cell LineTarget GeneIC50 (µM)Reference
THP-1IFNB11.70[2]
THP-1CXCL10~2.0 (estimated from graph)[2]
Primary Human MacrophagesIFNB1< 1.0[2]

IC50 values represent the concentration of this compound required to inhibit 50% of the dsDNA-induced expression of the target gene.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is the direct inhibition of the enzymatic activity of human cGAS. By preventing the synthesis of cGAMP, this compound effectively decouples the presence of cytosolic dsDNA from the activation of the downstream IRF signaling pathway.

G140_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates ISRE ISRE pIRF3_n->ISRE binds IFNB1 IFNB1 gene ISRE->IFNB1 drives expression CXCL10 CXCL10 gene ISRE->CXCL10 drives expression

Figure 1: this compound's inhibition of the cGAS-STING-IRF3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on IRF signaling.

Cell Culture and Differentiation
  • THP-1 Monocytes: Human THP-1 monocytes are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Primary Human Macrophages: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. To differentiate monocytes into macrophages, cells are cultured for 7 days in RPMI-1640 medium containing 10% FBS and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).

In Vitro cGAS Activation and this compound Inhibition Assay

This assay measures the effect of this compound on the expression of interferon-stimulated genes in response to cytosolic dsDNA.

Workflow Diagram:

G140_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow seed_cells 1. Seed THP-1 cells or primary macrophages in 24-well plates add_inhibitor 2. Pre-treat cells with varying concentrations of this compound for 2 hours seed_cells->add_inhibitor transfect_dsdna 3. Transfect cells with dsDNA (e.g., herring testis DNA) using a transfection reagent to stimulate cGAS add_inhibitor->transfect_dsdna incubate 4. Incubate for 6 hours transfect_dsdna->incubate harvest_rna 5. Harvest total RNA from cells incubate->harvest_rna qprc 6. Perform qRT-PCR to quantify IFNB1 and CXCL10 mRNA levels harvest_rna->qprc analyze 7. Analyze data to determine IC50 values qprc->analyze

Figure 2: Workflow for assessing this compound's inhibitory effect on dsDNA-induced gene expression.

Detailed Steps:

  • Cell Seeding: Seed THP-1 cells or differentiated primary human macrophages in 24-well plates at a density of 1.25 x 10^5 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for 2 hours at 37°C.

  • dsDNA Transfection: Prepare a complex of dsDNA (e.g., 2 µg/mL herring testis DNA) and a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Add the dsDNA-transfection reagent complex to the cells.

  • Incubation: Incubate the cells for 6 hours at 37°C to allow for cGAS activation and downstream gene expression.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA extraction kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and primers specific for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or HPRT1).

    • Example Human Primer Sequences:

      • IFNB1 Forward: 5'-CTTCTCCACTACAGCTCTTTCC-3'

      • IFNB1 Reverse: 5'-GTTTCGGAGGTAACCTGTAGTG-3'

      • CXCL10 Forward: 5'-GGTGAGAAGAGATGTCTGAATCC-3'

      • CXCL10 Reverse: 5'-GTCCATCCTTGGAAGCACTG-3'

  • Data Analysis: Calculate the relative expression of IFNB1 and CXCL10 normalized to the housekeeping gene using the ΔΔCt method. Plot the normalized expression against the this compound concentration and fit a dose-response curve to determine the IC50 values.

Conclusion

This compound is a valuable research tool for elucidating the role of the cGAS-STING-IRF signaling pathway in health and disease. Its potent and specific inhibition of human cGAS allows for the targeted investigation of this pathway's contribution to various pathological conditions. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, virology, and autoimmune diseases. Further studies with this compound and similar compounds will be instrumental in advancing our understanding of innate immunity and developing novel therapeutic strategies for a range of human diseases.

References

Initial Studies on G140 Cytotoxicity: A Technical Overview of miR-140 and RAD140

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "G140" does not correspond to a recognized single cytotoxic agent in publicly available scientific literature. It is likely a shorthand or internal designation for one of two extensively studied molecules with demonstrated anti-cancer properties: microRNA-140 (miR-140) or RAD140. This technical guide provides an in-depth overview of the initial cytotoxicity studies for both miR-140 and RAD140, catering to researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.

Part 1: microRNA-140 (miR-140)

MicroRNA-140 is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. Emerging evidence highlights its function as a tumor suppressor in various cancers by modulating cell proliferation, cell cycle, and apoptosis.

Quantitative Data on miR-140 Cytotoxicity

The following tables summarize the quantitative findings from key studies on the cytotoxic and anti-proliferative effects of miR-140.

Cell LineAssayParameterResultReference
U-2 OS (Osteosarcoma)Cell Cycle AnalysisG1/S RatioIncreased[1]
MG63 (Osteosarcoma)Cell Cycle AnalysisG1/S RatioIncreased[1]
HCT 116 (Colon Cancer)Cell Cycle AnalysisG1/S RatioIncreased[1]
MDA-MB-231 (Breast Cancer)Cell Cycle AnalysisG0/G1 PhaseArrest[1]

Table 1: Summary of miR-140's Effect on Cell Cycle Progression in Various Cancer Cell Lines.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., A5 or B9 cells) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Transfection: Transfect the cells with a miR-140 mimic or a scramble control using a suitable transfection reagent.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours) post-transfection.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Harvesting: Harvest cells that have been transfected with miR-140 or a control.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[3]

  • RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained.[3]

  • Staining: Stain the cells with a propidium iodide (PI) solution. PI is a fluorescent intercalating agent that stains DNA.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is then analyzed to generate a histogram representing the number of cells in each phase of the cell cycle.[3]

Signaling Pathways and Experimental Workflows

miR-140 Signaling Pathway in Cancer Suppression

dot

miR140_pathway miR140 miR-140 Wnt Wnt Signaling miR140->Wnt inhibits SOX2 SOX2 miR140->SOX2 inhibits SOX9 SOX9 miR140->SOX9 inhibits p53 p53 miR140->p53 activates Proliferation Cell Proliferation Wnt->Proliferation promotes SOX2->Proliferation promotes SOX9->Proliferation promotes p21 p21 p53->p21 activates CellCycleArrest Cell Cycle Arrest (G0/G1) p21->CellCycleArrest induces CellCycleArrest->Proliferation inhibits

Caption: miR-140 inhibits cancer cell proliferation.

Experimental Workflow for Cell Cycle Analysis

dot

cell_cycle_workflow start Start: Cancer Cell Culture transfection Transfection: miR-140 mimic or control start->transfection harvest Cell Harvesting transfection->harvest fixation Fixation: Cold 70% Ethanol harvest->fixation rnase RNase A Treatment fixation->rnase staining Staining: Propidium Iodide rnase->staining flow Flow Cytometry Analysis staining->flow analysis Data Analysis: Cell Cycle Phase Distribution flow->analysis end End: Results analysis->end

Caption: Workflow for cell cycle analysis.

Part 2: RAD140

RAD140 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anti-tumor activity in preclinical models of breast cancer, particularly in estrogen receptor-positive (ER+) and androgen receptor-positive (AR+) subtypes.

Quantitative Data on RAD140 Cytotoxicity

The following tables summarize the quantitative findings from key studies on the cytotoxic and anti-proliferative effects of RAD140.

ParameterRAD140TestosteroneDihydrotestosterone (DHT)Reference
Androgen Receptor (AR) Affinity (Ki, nM) 72910[4]

Table 2: In Vitro Androgen Receptor Binding Affinity of RAD140.

Xenograft ModelTreatmentTumor Growth InhibitionReference
HBCx-3 (AR+/ER+ PDX)RAD140 (100 mg/kg)Significant inhibition vs. vehicle[5][6]
HBCx-3 (AR+/ER+ PDX)RAD140 + PalbociclibEnhanced inhibition vs. single agents[5][6]

Table 3: In Vivo Efficacy of RAD140 in Breast Cancer Patient-Derived Xenograft (PDX) Models.

Experimental Protocols

1. In Vitro Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Receptor Preparation: Prepare a solution containing the target nuclear receptor (e.g., AR, ER, PR, GR).

  • Ligand Incubation: Incubate the receptor with a fluorescently labeled standard ligand (Fluoromone) and varying concentrations of the test compound (RAD140).

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization. The binding of the test compound to the receptor displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent ligand binding. This is used to determine the binding affinity (Ki).[5]

2. In Vivo Patient-Derived Xenograft (PDX) Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a model that closely mimics human tumors.

  • Tumor Implantation: Implant tumor fragments from a breast cancer patient (e.g., HBCx-3) subcutaneously into the flank of female athymic nude mice.[5][6]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Administer the test compound (RAD140), vehicle control, or combination therapy (e.g., RAD140 + palbociclib) orally to the mice.[5][6]

  • Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Analyze the changes in tumor volume over time to determine the efficacy of the treatment.[5][6]

Signaling Pathways and Experimental Workflows

RAD140 Mechanism of Action in ER+/AR+ Breast Cancer

dot

RAD140_pathway RAD140 RAD140 AR Androgen Receptor (AR) RAD140->AR activates ESR1 ESR1 Gene AR->ESR1 represses DNA_Replication_Genes DNA Replication Associated Genes AR->DNA_Replication_Genes represses TumorGrowth Tumor Growth AR->TumorGrowth inhibits ER Estrogen Receptor (ER) ER->TumorGrowth promotes ESR1->ER encodes DNA_Replication_Genes->TumorGrowth promotes

Caption: RAD140 inhibits tumor growth in ER+/AR+ breast cancer.

Experimental Workflow for In Vivo Xenograft Study

dot

xenograft_workflow start Start: Patient-Derived Tumor Tissue implantation Subcutaneous Implantation in Nude Mice start->implantation growth Tumor Growth to Palpable Size implantation->growth treatment Oral Administration: RAD140 or Vehicle growth->treatment measurement Regular Tumor Volume Measurement treatment->measurement analysis Data Analysis: Tumor Growth Inhibition measurement->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for in vivo xenograft efficacy study.

References

Methodological & Application

G140 In Vitro Assay Protocol for cGAS Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP synthase (cGAS) is a pivotal innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.

G140 is a potent and selective small-molecule inhibitor of human cGAS.[1][2] These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound and other potential cGAS inhibitors. The protocol is based on the quantification of cGAMP produced by recombinant human cGAS.

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is initiated by the detection of cytosolic dsDNA.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds and activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription

Caption: The cGAS-STING signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound against cGAS has been determined in various assays. The following table summarizes the key quantitative data for this compound and other relevant cGAS inhibitors for comparison.

CompoundTargetAssay TypeIC50Reference
This compound Human cGAS Biochemical 14.0 nM [1][2]
This compound Mouse cGAS Biochemical 442 nM [1][2]
This compound Human THP1 cells Cell-based (IFNB1 mRNA) 1.7 µM [1]
This compound Human THP1 cells Cell-based (NF-κB reporter) 1.36 µM [1]
G150Human cGASBiochemical10.2 nM[3]
PF-06928215Human cGASBiochemical4.9 µM[3]
RU.521Mouse cGASBiochemical110 nM[4]

Experimental Protocols

This section provides a detailed protocol for an in vitro biochemical assay to determine the IC50 value of this compound for cGAS inhibition. The principle of the assay is to measure the amount of 2’3’-cGAMP produced by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, and a serial dilution of the inhibitor. The cGAMP produced can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents
  • Recombinant Human cGAS: Full-length, purified protein.

  • This compound: Stock solution in DMSO.

  • dsDNA: Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (e.g., 80-mer).

  • ATP: Adenosine 5'-triphosphate, stock solution.

  • GTP: Guanosine 5'-triphosphate, stock solution.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

  • Stop Solution: 0.5 M EDTA.

  • Detection Reagents: Dependent on the chosen quantification method (e.g., cGAMP ELISA kit).

  • Assay Plates: 96-well or 384-well plates, appropriate for the detection method.

  • DMSO: For inhibitor dilution.

Experimental Workflow

The following diagram outlines the major steps of the in vitro cGAS inhibition assay.

G140_Assay_Workflow This compound In Vitro cGAS Inhibition Assay Workflow A Prepare Reagents (Assay Buffer, this compound dilutions, cGAS, DNA, ATP/GTP) B Add Reagents to Assay Plate (Inhibitor, cGAS, DNA) A->B C Initiate Reaction (Add ATP/GTP) B->C D Incubate (e.g., 37°C for 60 min) C->D E Stop Reaction (Add EDTA) D->E F Quantify cGAMP (ELISA, TR-FRET, or LC-MS/MS) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the in vitro cGAS inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Thaw recombinant human cGAS, dsDNA, ATP, and GTP on ice.

    • Prepare a master mix of cGAS and dsDNA in Assay Buffer.

    • Prepare a master mix of ATP and GTP in Assay Buffer.

  • Assay Plate Setup:

    • Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add the cGAS/dsDNA master mix to each well.

    • Include control wells:

      • No Enzyme Control: Assay Buffer without cGAS.

      • No Inhibitor Control (100% Activity): Vehicle control instead of this compound.

      • No DNA Control: Assay Buffer without dsDNA.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/GTP master mix to all wells. The final concentrations of the key reactants should be optimized but can be started with the following:

      • Recombinant human cGAS: 10-50 nM

      • dsDNA: 5-10 ng/µL

      • ATP: 100 µM

      • GTP: 100 µM

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding the Stop Solution (EDTA) to each well.

  • cGAMP Quantification:

    • Quantify the amount of 2’3’-cGAMP produced in each well using a validated method such as a competitive ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control) from all other readings.

    • Normalize the data to the No Inhibitor Control (100% activity).

    • Plot the normalized cGAMP production as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for performing an in vitro biochemical assay to assess the inhibitory activity of this compound against human cGAS. The provided protocol, data summary, and pathway diagrams are intended to support researchers in the fields of immunology, inflammation, and drug discovery in their efforts to characterize cGAS inhibitors. Adherence to good laboratory practices and proper optimization of assay conditions are crucial for obtaining reliable and reproducible results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[2] This pathway is integral to the innate immune response to pathogens but is also implicated in the pathogenesis of autoimmune and inflammatory diseases. This compound offers a valuable tool for studying the cGAS-STING signaling cascade and holds therapeutic potential for cGAS-driven pathologies.[2]

Data Summary

The following table summarizes the key quantitative data for this compound, providing a reference for its potency and cytotoxic profile in relevant cell-based assays.

ParameterSpeciesValueCell Line / SystemNotes
IC50 Human cGAS14.0 nMBiochemical AssayPotent inhibitor of human cGAS.[1]
IC50 Mouse cGAS442 nMBiochemical AssayLess potent against mouse cGAS, indicating species selectivity.[3]
Cellular IC50 Human≤1 µMPrimary Human MacrophagesInhibition of IFNB1 and CXCL10 mRNA expression.[4]
Cellular IC90 Human~10 µMTHP-1 cellsConcentration used for significant inhibition of the cGAS pathway.[3]
LD50 Human>100 µMTHP-1 cellsProvides a significant window between efficacy and toxicity.[3][4]

Signaling Pathway

This compound exerts its inhibitory effect on the cGAS-STING signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_dimer->Genes translocates to nucleus & induces transcription pNFkB_nuc->Genes translocates to nucleus & induces transcription mRNA mRNA Genes->mRNA Protein Expression Protein Expression mRNA->Protein Expression

Caption: The cGAS-STING signaling pathway and this compound's mechanism of action.

Experimental Protocols

Protocol 1: Inhibition of dsDNA-induced Cytokine Expression in THP-1 Monocytes

This protocol details the steps to assess the inhibitory effect of this compound on the production of interferon-β (IFN-β) in response to dsDNA stimulation in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (prepare stock solution in DMSO)

  • Herring Testes DNA (dsDNA)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for IFNB1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells per well in 500 µL of complete medium.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Pre-treat the cells by adding the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours.

  • dsDNA Transfection:

    • In a separate tube, dilute 2 µg of dsDNA into 50 µL of Opti-MEM.

    • In another tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of Opti-MEM.

    • Combine the diluted dsDNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the dsDNA-transfection reagent complex dropwise to the wells containing the this compound-treated cells.

  • Incubation: Incubate the cells for 6-8 hours at 37°C.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent) following the manufacturer's protocol.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for IFNB1 and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative expression of IFNB1 mRNA, normalized to the housekeeping gene and compared to the vehicle-treated control.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.

G140_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture Cells B Seed Cells into Plates A->B D Pre-treat cells with this compound or Vehicle Control B->D C Prepare this compound Dilutions C->D E Stimulate with dsDNA (or other agonist) D->E F Incubate for Defined Period E->F G Harvest Cells/Supernatant F->G H Perform Downstream Assay (e.g., qRT-PCR, ELISA, Western Blot) G->H I Data Analysis H->I

References

Application Notes and Protocols for the Evaluation of Novel Compounds in THP-1 Monocyte Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial characterization of a novel compound, herein referred to as G140, in the human THP-1 monocyte cell line. The protocols outlined below cover essential preliminary assays to determine the compound's effects on cell viability, apoptosis, and inflammatory signaling.

Introduction to THP-1 Cells

THP-1 is a human monocytic cell line derived from an acute monocytic leukemia patient.[1] These cells are widely used in immunological and cancer research as they can be differentiated into macrophage-like cells, providing a valuable in vitro model to study monocyte and macrophage functions.[1][2]

General Cell Culture and Maintenance of THP-1 Monocytes

Protocol for Culturing THP-1 Monocytes:

  • Media Preparation: THP-1 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Cell Thawing:

    • Rapidly thaw the cryopreserved vial of THP-1 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete culture medium.

    • Centrifuge at 300 x g for 5 minutes.[1]

    • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Cell Maintenance:

    • Culture the cells in a T-75 flask at a density between 2 x 10^5 and 8 x 10^5 cells/mL.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

Differentiation of THP-1 Monocytes into Macrophages

For many experimental applications, THP-1 monocytes are differentiated into a macrophage-like phenotype, which causes them to become adherent. Phorbol 12-myristate 13-acetate (PMA) is a commonly used agent for this purpose.[1][3]

Protocol for PMA-induced Differentiation:

  • Seed THP-1 monocytes in a culture plate at a density of 0.5 x 10^6 cells/mL.

  • Add PMA to the culture medium at a final concentration of 5-50 ng/mL.[2][4]

  • Incubate the cells for 24-48 hours at 37°C and 5% CO2.[3][4]

  • After incubation, the cells will adhere to the plate. Carefully aspirate the PMA-containing medium and wash the cells gently with fresh, pre-warmed RPMI-1640.

  • Add fresh complete culture medium and allow the cells to rest for at least 24 hours before proceeding with experiments.

Experimental Protocols for this compound Evaluation

The following are key experiments to assess the biological activity of this compound on THP-1 cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of THP-1 cells, which is an indicator of cell viability.

Protocol:

  • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well.

  • If desired, differentiate the cells to macrophages using PMA as described above.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve this compound).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
198.2 ± 4.595.1 ± 3.990.3 ± 5.5
1085.7 ± 6.175.4 ± 5.260.1 ± 4.7
5050.3 ± 3.835.2 ± 4.120.5 ± 3.2
10021.5 ± 2.910.8 ± 2.55.4 ± 1.9
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed THP-1 cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

  • Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
1080.4 ± 3.112.3 ± 1.55.2 ± 1.12.1 ± 0.7
5045.2 ± 4.535.8 ± 2.915.1 ± 2.43.9 ± 1.0
10015.7 ± 3.850.1 ± 4.228.9 ± 3.55.3 ± 1.3
Cytokine Secretion Assay (ELISA)

This assay measures the effect of this compound on the production of inflammatory cytokines. THP-1 cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Protocol:

  • Differentiate THP-1 cells into macrophages in a 24-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle50.2 ± 8.535.1 ± 6.220.5 ± 4.1
LPS (100 ng/mL)1250.7 ± 98.3850.4 ± 75.9450.2 ± 50.7
LPS + this compound (1 µM)1100.3 ± 85.1780.9 ± 60.2410.8 ± 45.3
LPS + this compound (10 µM)650.8 ± 55.4420.1 ± 38.7210.5 ± 25.8
LPS + this compound (50 µM)210.2 ± 20.9150.6 ± 18.380.1 ± 10.2
Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate the effect of this compound on specific signaling pathways, such as the NF-κB or MAPK pathways, which are crucial in inflammation.

Protocol:

  • Plate and treat THP-1 cells with this compound and/or LPS as described for the cytokine assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Determine the protein concentration of the lysates using a BCA assay.[5]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Downstream Assays culture THP-1 Monocyte Culture differentiate PMA Differentiation (Optional) culture->differentiate treatment Treat with this compound +/- LPS differentiate->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cytokine Cytokine Secretion (ELISA) treatment->cytokine western Signaling Pathways (Western Blot) treatment->western

Caption: Experimental workflow for evaluating this compound in THP-1 cells.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB p65/p50 IKK->NFkB p_NFkB p-p65/p50 NFkB->p_NFkB nucleus Nucleus p_NFkB->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines This compound This compound This compound->IKK

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application of G140 (GSK761) in Primary Human Macrophage Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of G140, also known as GSK761, a selective inhibitor of the Speckled Protein 140 (SP140), in primary human macrophage studies. SP140 is a bromodomain-containing protein predominantly expressed in immune cells and has been genetically linked to inflammatory conditions such as Crohn's disease.[1][2] Inhibition of SP140 with GSK761 has been shown to modulate macrophage inflammatory functions, making it a valuable tool for studying macrophage biology and for the development of novel anti-inflammatory therapeutics.[1][2] GSK761 reduces the differentiation of monocytes into inflammatory macrophages and curtails inflammatory activation induced by lipopolysaccharide (LPS).[1][2][3]

It is important to note that the compound this compound is also described in scientific literature as a specific inhibitor of human cGAS (cyclic GMP-AMP synthase), a sensor of cytosolic DNA. This document focuses on the application of the SP140 inhibitor, GSK761, which is likely the compound of interest for macrophage-focused inflammatory studies.

Data Presentation

The following tables summarize the quantitative effects of GSK761 on primary human macrophages.

Table 1: Effect of GSK761 on Cytokine Production in M1-Polarized Macrophages [3][4]

CytokineGSK761 Concentration (µM)Fold Change vs. DMSO Control (24h LPS stimulation)
TNF0.01~0.8
0.04~0.6
0.12~0.4
0.37~0.2
1.11~0.1
IL-60.01~0.9
0.04~0.7
0.12~0.5
0.37~0.3
1.11~0.2
IL-1β0.01~1.0
0.04~0.8
0.12~0.6
0.37~0.4
1.11~0.3
IL-100.01~1.0
0.04~0.8
0.12~0.6
0.37~0.4
1.11~0.2
IL-80.01~1.0
0.04~0.9
0.12~0.8
0.37~0.7
1.11~0.6
IL-12p700.01~0.9
0.04~0.7
0.12~0.5
0.37~0.3
1.11~0.1

Table 2: Effect of GSK761 on Gene Expression in Macrophages from Crohn's Disease Mucosa [3][4]

GeneGSK761 Concentration (µM)Relative Gene Expression vs. DMSO Control (4h ex vivo incubation)
TNF0.04Significantly Decreased
IL60.04Significantly Decreased
IL100.04Significantly Decreased

Experimental Protocols

Protocol 1: Differentiation and Polarization of Primary Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of M0, M1, and M2 macrophages from primary human CD14+ monocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD14 MicroBeads (Miltenyi Biotec)

  • MACS Separation Columns and Magnet (Miltenyi Biotec)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF), 20 ng/mL

  • Interferon-gamma (IFN-γ), 100 ng/mL (for M1 polarization)

  • Interleukin-4 (IL-4), 40 ng/mL (for M2 polarization)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.

  • Culture the isolated CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, and 20 ng/mL M-CSF for 3 days to differentiate them into M0 macrophages.

  • After 3 days, wash the cells with PBS.

  • For M1 polarization, replace the medium with fresh medium containing 100 ng/mL IFN-γ.

  • For M2 polarization, replace the medium with fresh medium containing 40 ng/mL IL-4.

  • For M0 macrophages, replace with fresh medium without any polarizing cytokines.

  • Incubate the cells for an additional 3 days.[1][5]

Protocol 2: Treatment of MDMs with GSK761 and LPS Stimulation

This protocol details the treatment of polarized macrophages with GSK761 followed by stimulation with LPS to assess the effect on inflammatory responses.

Materials:

  • Polarized M1 macrophages (from Protocol 1)

  • GSK761 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lipopolysaccharide (LPS), 100 ng/mL

  • Culture medium (RPMI-1640 with 10% FBS and penicillin-streptomycin)

Procedure:

  • Pre-treat M1 polarized macrophages with either GSK761 (e.g., at concentrations of 0.01, 0.04, 0.12, 0.37, and 1.11 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour.[3][4]

  • Following the pre-treatment, add LPS to a final concentration of 100 ng/mL to stimulate the macrophages.

  • Incubate the cells for a desired period (e.g., 4 hours for gene expression analysis or 24 hours for cytokine protein measurement in the supernatant).[3][4][5]

  • Collect the cell culture supernatant for cytokine analysis (e.g., by ELISA or multiplex assay) and/or lyse the cells for RNA isolation and subsequent gene expression analysis (e.g., by qPCR).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 SP140-Mediated Inflammatory Gene Expression cluster_1 Inhibition by GSK761 LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates SP140_n Nuclear SP140 NFkB->SP140_n influences Chromatin Chromatin SP140_n->Chromatin binds to TSS Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF, IL-6, etc.) Chromatin->Inflammatory_Genes promotes GSK761 GSK761 GSK761->SP140_n inhibits

Caption: SP140 signaling pathway in macrophages and the inhibitory action of GSK761.

G cluster_0 Experimental Workflow PBMCs Human PBMCs Monocytes CD14+ Monocyte Isolation PBMCs->Monocytes Differentiation Differentiation with M-CSF (3 days) Monocytes->Differentiation M0 M0 Macrophages Differentiation->M0 Polarization Polarization (3 days) - IFN-γ (M1) - IL-4 (M2) M0->Polarization M1_M2 M1 and M2 Macrophages Polarization->M1_M2 Treatment GSK761 or DMSO (1 hour) M1_M2->Treatment Stimulation LPS Stimulation (4-24 hours) Treatment->Stimulation Analysis Analysis (qPCR, ELISA) Stimulation->Analysis

Caption: Workflow for studying GSK761 effects on primary human macrophages.

References

Application Notes and Protocols for Studying dsDNA-Triggered Interferon Expression Using G140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Activation of this pathway leads to the production of type I interferons (IFNs) and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.

G140 is a potent and specific small-molecule inhibitor of human cGAS.[1] It offers a valuable tool for researchers to investigate the intricacies of dsDNA-triggered interferon expression and to explore the therapeutic potential of cGAS inhibition. These application notes provide detailed protocols and data for utilizing this compound in studying this pivotal signaling cascade.

Data Presentation

The inhibitory activity of this compound on cGAS and downstream interferon signaling is summarized in the tables below. This data provides a reference for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of this compound against cGAS

TargetSpeciesIC50 (nM)Assay Type
cGASHuman14.0Biochemical
cGASMouse442Biochemical

Data sourced from publicly available information.[2]

Table 2: Cellular Inhibitory Activity of this compound on dsDNA-Triggered Interferon Signaling in Human Cells

Cell LineTarget mRNAIC50 (µM)
THP-1IFNB11.70
THP-1CXCL10~1.70
Primary Human MacrophagesIFNB1< 1.0

Data represents the concentration of this compound required to inhibit 50% of the dsDNA-induced mRNA expression of the target gene.[2]

Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS. This activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and interferon-stimulated genes (ISGs).[3][4]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates ISRE ISRE pIRF3_dimer_nuc->ISRE binds IFN_genes IFN-β & ISGs ISRE->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effect of this compound on dsDNA-triggered interferon expression.

Experimental Workflow

A typical workflow for investigating the inhibitory effect of this compound involves cell culture, stimulation with a dsDNA agonist, treatment with this compound, and subsequent analysis of downstream signaling events and gene expression.

Experimental_Workflow cluster_analysis Analysis A 1. Cell Culture (e.g., THP-1, Primary Macrophages) B 2. Cell Stimulation (e.g., Transfection with dsDNA) A->B C 3. Treatment (this compound or Vehicle Control) B->C D 4. Incubation C->D E 5. Sample Collection (RNA, Protein, Supernatant) D->E F qPCR (IFN-β, ISG mRNA) E->F G Western Blot (p-STING, p-TBK1, p-IRF3) E->G H Luciferase Assay (IFN-β Promoter Activity) E->H I ELISA (IFN-β Protein) E->I

Caption: General experimental workflow.

Cell Culture and Treatment

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human macrophages

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • dsDNA stimulus (e.g., Herring Testes DNA (HT-DNA), Poly(dA:dT))

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (solubilized in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture cells to the desired confluency in appropriate culture vessels. For THP-1 cells, differentiate to a macrophage-like state with PMA (Phorbol 12-myristate 13-acetate) if required by the experimental design.

  • Prepare the dsDNA transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Add the dsDNA transfection complexes to the cells and incubate for the desired time (e.g., 6-24 hours).

Quantitative Real-Time PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (see Table 3)

  • Real-time PCR instrument

Table 3: Human Primer Sequences for qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
IFNB1CTTGGATTCCTACAAAGAAGCAGCTCCTCCTTCTGGAACTGCTGCA
CXCL10GGTGAGAAGAGATGTCTGAATCCGTCCATCCTTGGAAGCACTGCA
OAS1AGGTGGTAAAGGGTGGCTCCACAACCAGGTCAGCGTCAGAG
ISG15GGTGGACAAATGCGACGAACTTCAGCTCTGACACCGACATG
MX1GTTTCCAGTCCAGCTCGGCACTGCACAGGTTGTCCTCCTTC
IFIT1CACAAGCCATTTTCCAGGGTAGGGCACTCATCCTCCTTC
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Procedure:

  • Isolate total RNA from the cell lysates using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

Western Blotting

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see Table 4)

  • Chemiluminescent substrate

  • Imaging system

Table 4: Antibodies for Western Blotting

Primary AntibodySupplierCatalog #Dilution
Phospho-STING (Ser366)Cell Signaling Technology197811:1000
Phospho-TBK1/NAK (Ser172)Cell Signaling Technology54831:1000
Phospho-IRF3 (Ser396)Cell Signaling Technology49471:1000
STINGCell Signaling Technology136471:1000
TBK1Cell Signaling Technology35041:1000
IRF3Cell Signaling Technology43021:1000
β-ActinCell Signaling Technology49701:2000
Anti-rabbit IgG, HRP-linkedCell Signaling Technology70741:2000

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Luciferase Reporter Assay

Materials:

  • Luciferase reporter vector containing the IFN-β promoter (e.g., pGL4.10[luc2]-IFNβ-promoter)

  • Control reporter vector (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the IFN-β promoter-luciferase reporter vector and the control reporter vector.

  • After 24 hours, pre-treat the cells with this compound or vehicle control.

  • Stimulate the cells with dsDNA.

  • After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Conclusion

This compound is a powerful and specific inhibitor of human cGAS, making it an indispensable tool for dissecting the dsDNA-triggered interferon response. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of the cGAS-STING pathway and the development of novel therapeutics for related diseases.

References

Application Notes and Protocols for Investigating Autoimmune Disease Mechanisms with P140 (Forigerimod)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using P140 to Investigate Mechanisms of Autoimmune Disease Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction: P140, also known as forigerimod or by its brand name Lupuzor™, is a synthetic 21-mer phosphopeptide derived from the spliceosomal U1-70K protein.[1] It is an immunomodulatory agent currently under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). P140 is not an immunosuppressant but rather acts by restoring immune homeostasis, making it a valuable tool for studying the underlying mechanisms of autoimmunity.[2][3][4] These application notes provide a comprehensive overview of the mechanism of action of P140, quantitative data from key studies, and detailed protocols for its use in preclinical and in vitro research.

Mechanism of Action

P140's unique mechanism of action centers on its interaction with the heat shock cognate protein 70 (Hsc70), also known as HSPA8, and the subsequent modulation of chaperone-mediated autophagy (CMA).[2][4][5]

  • Binding to HSPA8/Hsc70: P140 binds to the HSPA8 chaperone protein, which is overexpressed in the B cells of lupus-prone mice.[2][5] This interaction alters the chaperoning properties of HSPA8.[2][4]

  • Modulation of Chaperone-Mediated Autophagy (CMA): P140 interferes with hyperactivated CMA in lymphocytes.[2][3][4][5] This interference leads to a reduction in the excessive autophagic flux observed in B cells from lupus models.[1]

  • Reduced Antigen Presentation: By modulating CMA, P140 leads to a decreased expression of MHC class II molecules on the surface of antigen-presenting cells (APCs), particularly B cells, which are key APCs in SLE.[2][5][6] This results in altered and less efficient presentation of autoantigens to autoreactive CD4+ T cells.[1][5]

  • Depletion of Autoreactive Lymphocytes: The reduced T cell activation leads to a decrease in the help provided to autoreactive B cells, subsequently reducing their differentiation into autoantibody-secreting plasma cells.[6] This process contributes to the clearance of hyper-activated autoreactive T and B cells, restoring a more normal immune homeostasis.[2][3][4]

Data Presentation

The efficacy of P140 has been evaluated in both preclinical models of lupus and in clinical trials with SLE patients. Below is a summary of key quantitative data.

Table 1: Summary of P140 (Lupuzor™) Efficacy Data in a Phase IIb Clinical Trial for SLE
ParameterP140 (200 µg) + Standard of CarePlacebo + Standard of CareTimepointp-valueReference
SLE Responder Index (SRI) Response (ITT Population) 53.1%36.2%Week 12p=0.048[2][5]
SRI Response (Target Population with Clinical SLEDAI ≥6) 61.9%38.6%Week 12p=0.016[2][5]
SLEDAI Score Improvement (Target Population) 67.6%41.5%Week 12p<0.025[2][5]
SLEDAI Score Improvement (Target Population) 84.2%45.8%Week 24p<0.025[2][5]
Table 2: Summary of P140 Efficacy in the MRL/lpr Mouse Model of Lupus
ParameterP140 TreatmentControl (Saline)OutcomeReference
Proteinuria AttenuatedHighReduced kidney damage[4]
Anti-dsDNA Antibodies AttenuatedHighReduced autoimmunity[4]
Survival ProlongedReducedImproved overall survival[4]
Soluble IL-17a Levels Sharp, significant dropNo or marginal variationModulation of pro-inflammatory cytokines[4]

Mandatory Visualizations

P140 Signaling Pathway

P140_Signaling_Pathway P140 P140 Peptide HSPA8 HSPA8/Hsc70 (Overexpressed in B cells) P140->HSPA8 CMA Chaperone-Mediated Autophagy (CMA) (Hyperactivated) P140->CMA Inhibits MHCII MHC Class II Expression CMA->MHCII AntigenPresentation Autoantigen Presentation to T cells MHCII->AntigenPresentation TCellActivation Autoreactive CD4+ T cell Activation AntigenPresentation->TCellActivation BCellHelp T cell Help to B cells TCellActivation->BCellHelp ImmuneHomeostasis Restoration of Immune Homeostasis BCellDiff B cell Differentiation to Plasma Cells BCellHelp->BCellDiff Autoantibodies Autoantibody Production BCellDiff->Autoantibodies experimental_workflow start Start: MRL/lpr Mice (e.g., 10 weeks old) treatment_group Treatment Group: P140 Administration (e.g., 100 µg/mouse, i.v.) start->treatment_group control_group Control Group: Saline Administration start->control_group monitoring Weekly Monitoring: - Proteinuria - Body Weight treatment_group->monitoring control_group->monitoring serum_collection Periodic Serum Collection: (e.g., Weeks 11, 16, 19) monitoring->serum_collection endpoint Study Endpoint (e.g., 19 weeks of age) serum_collection->endpoint tissue_collection Tissue Collection: - Kidneys - Spleen endpoint->tissue_collection analysis Analysis: - Anti-dsDNA ELISA - Blood Urea Nitrogen (BUN) - Kidney Histology - Spleen Weight & Cellularity tissue_collection->analysis results Results & Interpretation analysis->results

References

Application Notes: HIV-1 gp140 as a Tool for Viral Infection and Immune Evasion Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) envelope glycoprotein (Env) is a critical component for viral entry into host cells and a primary target for the host's humoral immune response.[1][2] The functional Env spike on the virion surface is a trimer of non-covalently associated heterodimers, each consisting of a gp120 surface subunit and a gp41 transmembrane subunit.[1][3] Recombinant forms of the Env ectodomain, particularly gp140, have become indispensable tools for researchers in virology, immunology, and drug development. A soluble, trimeric form of the envelope glycoprotein, gp140 is typically composed of the full gp120 sequence and the ectodomain of gp41.[4][5] This construct is often stabilized through various protein engineering strategies to maintain its native-like trimeric conformation, making it an excellent mimic of the viral spike.[4][6]

Applications in Viral Infection Research

Recombinant gp140 is instrumental in dissecting the mechanisms of HIV-1 entry into target cells. The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of helper T cells, macrophages, and dendritic cells.[3] This initial interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3] Subsequent binding to the coreceptor induces further conformational changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.[3][7]

Researchers utilize gp140 to:

  • Study Receptor and Co-receptor Interactions: Soluble gp140 can be used in binding assays to characterize the affinity and kinetics of its interaction with CD4 and coreceptors.

  • Identify and Characterize Neutralizing Antibodies: A crucial application of gp140 is in the screening and characterization of neutralizing antibodies, which can block viral entry.[8]

  • Develop Entry Inhibitors: By understanding the structural transitions of gp140 during entry, researchers can design and test small molecules and biologics that inhibit these steps.[6]

Applications in Immune Evasion Research

HIV-1 has evolved sophisticated mechanisms to evade the host immune system, many of which are centered on the Env glycoprotein. These strategies include a high mutation rate leading to antigenic variation, extensive glycosylation that shields conserved epitopes, and conformational masking where neutralizing epitopes are only transiently exposed.[9][10][11]

The use of gp140 in this context allows for:

  • Mapping Antibody Epitopes: Recombinant gp140 proteins are used to identify the specific sites (epitopes) on the Env spike that are targeted by antibodies.

  • Analyzing the Glycan Shield: The role of specific glycans in masking epitopes and evading immune recognition can be studied by producing gp140 with modified glycosylation patterns.[12]

  • Investigating Conformational Masking: Stabilized gp140 trimers in different conformational states (e.g., pre-fusion closed, CD4-bound open) help in understanding how the virus exposes or hides neutralizing epitopes.[9][13]

  • Evaluating Non-Neutralizing Antibody Functions: Gp140 is also used to study antibody-dependent cell-mediated cytotoxicity (ADCC), where antibodies bind to infected cells and recruit natural killer (NK) cells to eliminate them.[14][15]

Quantitative Data Presentation

Table 1: Neutralizing Antibody (nAb) Activity against HIV-1 Pseudoviruses

ImmunogenAntibody TargetVirus StrainIC50 (µg/mL)Reference
GLA cross-linked gp140CD4 binding siteTier 1 HIV-1~10-100[9]
Unmodified gp140V3 loopTier 1 HIV-1~100-1000[9]
gp140 R2IgGSubtype B (SVPB11)~1:100 (serum dilution)[16]
gp140 R2IgGSubtype C (DU123)~1:500 (serum dilution)[16]

Table 2: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Activity

Antibody SourceTarget CellsEffector:Target Ratio% LysisReference
Antibodies from LTNPs with plasma ADCCReactivated HIV reservoir cellsNot specified62.5%[14]
Antibodies from LTNPs without plasma ADCCReactivated HIV reservoir cellsNot specified13.84%[14]
Rituximab (anti-CD20)CD20+ target cells5:1~60%[17]
hYP7 (anti-GPC3)GPC3+ cells25:1~35%[18]

Experimental Protocols

Protocol 1: Production and Purification of Recombinant HIV-1 gp140

This protocol describes the transient transfection method for producing soluble gp140 proteins in mammalian cells.[5][19]

Materials:

  • HEK293F or 293T cells

  • Serum-free cell culture medium

  • Expression plasmid containing the codon-optimized gene for a stabilized gp140 trimer

  • Transfection reagent (e.g., PEI, 293fectin)

  • Lentil lectin or Ni-NTA affinity chromatography column

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

  • Standard cell culture equipment (incubator, flasks, etc.)

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293F cells in suspension in serum-free medium to the desired density.

    • For heterotrimeric gp140, mix plasmids expressing different gp140 protomers at a predetermined ratio.[5]

    • On the day of transfection, mix the expression plasmid(s) with the transfection reagent in medium and incubate to form DNA-transfection reagent complexes.

    • Add the complexes to the cell culture and incubate for 4-5 days at 37°C with 5% CO2.[19]

  • Harvesting and Clarification:

    • Harvest the cell culture supernatant containing the secreted gp140 by centrifugation to remove cells and debris.

  • Affinity Chromatography:

    • Concentrate the clarified supernatant.

    • Pass the concentrated supernatant over a lentil lectin or Ni-NTA column to capture the gp140 protein.[19]

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the bound gp140 using an appropriate elution buffer (e.g., high mannose for lentil lectin, imidazole for Ni-NTA).

  • Size-Exclusion Chromatography (SEC):

    • Further purify the eluted gp140 by SEC to separate trimeric gp140 from aggregates and monomers.

    • Collect fractions corresponding to the trimeric gp140 peak.

  • Quality Control:

    • Assess the purity and integrity of the purified gp140 by SDS-PAGE and Western blot.

    • Confirm the trimeric state by native PAGE or analytical SEC.

    • Verify antigenic integrity by ELISA with known monoclonal antibodies.[19]

Protocol 2: HIV-1 Neutralization Assay using TZM-bl Reporter Cells

This assay measures the ability of antibodies to inhibit HIV-1 entry into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.[20][21][22]

Materials:

  • TZM-bl cells

  • Complete DMEM medium

  • HIV-1 pseudovirus stock

  • Serum or purified antibody samples to be tested

  • Positive and negative control antibodies

  • 96-well flat-bottom plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.[20]

    • Incubate overnight at 37°C with 5% CO2.

  • Antibody and Virus Preparation:

    • On the day of the assay, prepare serial dilutions of the test sera or antibodies in complete DMEM.

    • Dilute the HIV-1 pseudovirus stock to a predetermined concentration that yields a high signal in the absence of antibody.

    • Mix equal volumes of the diluted antibody and diluted virus.

    • Incubate the antibody-virus mixture for 30-60 minutes at 37°C to allow for neutralization.[20]

  • Infection:

    • Remove the medium from the plated TZM-bl cells.

    • Add 100 µL of the antibody-virus mixture to each well.

    • Include controls: virus only (no antibody), cells only (no virus), positive control antibody, and negative control antibody.

    • Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Lysis and Luminescence Reading:

    • After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit instructions.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each antibody dilution relative to the virus-only control.

    • Plot the percentage of neutralization against the antibody concentration or serum dilution.

    • Determine the 50% inhibitory concentration (IC50) or dilution (ID50) using a sigmoidal four-parameter logistic regression curve.[22]

Protocol 3: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of antibodies to mediate the killing of target cells by effector cells (e.g., NK cells).[17][23]

Materials:

  • Target cells (e.g., CEM.NKr-CCR5 cells coated with gp120, or cells expressing HIV-1 Env)

  • Effector cells (e.g., primary NK cells or the NK cell line KHYG-1)

  • Antibody samples

  • Control antibodies (positive and negative)

  • Assay medium (e.g., RPMI-1640 with 10% FBS)

  • A method to measure cell lysis (e.g., calcein-AM release, LDH release, or flow cytometry-based killing assay)

Methodology:

  • Preparation of Cells:

    • Target cells: Label the target cells with a fluorescent dye (e.g., calcein-AM) or another marker for viability. If using gp120-coated cells, incubate the cells with recombinant gp120.

    • Effector cells: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line.

  • ADCC Reaction:

    • In a 96-well U-bottom plate, add the target cells.

    • Add serial dilutions of the test and control antibodies to the wells.

    • Incubate for 15-30 minutes to allow antibody binding to the target cells.

    • Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 25:1).[17][18]

    • Include controls: target cells alone (spontaneous release), target cells with detergent (maximum release), and target cells with effector cells but no antibody.

  • Incubation:

    • Centrifuge the plate briefly to pellet the cells and initiate contact.

    • Incubate for 4 hours at 37°C.

  • Measurement of Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Measure the release of the viability marker (e.g., fluorescence of calcein-AM or absorbance for LDH assay).

  • Data Analysis:

    • Calculate the percentage of specific lysis for each antibody concentration using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

    • Plot the % specific lysis against the antibody concentration to determine the potency of ADCC.

Mandatory Visualizations

HIV_Entry_Signaling_Pathway cluster_host_cell Host Cell Membrane HIV HIV-1 Virion (gp120/gp41) CD4 CD4 Receptor HIV->CD4 1. Binding Conformational_Change1 Conformational Change in gp120 CD4->Conformational_Change1 gp120_CD4 gp120-CD4 Complex Coreceptor CCR5 or CXCR4 Co-receptor gp120_CD4->Coreceptor 2. Co-receptor Binding Conformational_Change2 Conformational Change in gp41 Coreceptor->Conformational_Change2 Conformational_Change1->gp120_CD4 Fusion_Peptide gp41 Fusion Peptide Insertion Conformational_Change2->Fusion_Peptide Membrane_Fusion Membrane Fusion Fusion_Peptide->Membrane_Fusion 3. Hairpin Formation Viral_Entry Viral Core Entry Membrane_Fusion->Viral_Entry Host_Cell Host T-Cell Neutralization_Assay_Workflow start Start plate_cells 1. Plate TZM-bl reporter cells start->plate_cells incubate_cells 2. Incubate overnight plate_cells->incubate_cells infect_cells 7. Add mixture to cells incubate_cells->infect_cells prepare_abs 3. Prepare serial dilutions of antibody/serum mix 5. Mix antibody and virus prepare_abs->mix prepare_virus 4. Dilute HIV-1 pseudovirus prepare_virus->mix incubate_mix 6. Incubate mixture (Neutralization) mix->incubate_mix incubate_mix->infect_cells incubate_infection 8. Incubate for 48h infect_cells->incubate_infection lyse 9. Lyse cells incubate_infection->lyse read_luminescence 10. Measure Luciferase activity lyse->read_luminescence analyze 11. Calculate % Neutralization and IC50 read_luminescence->analyze end End analyze->end

References

In Vivo Administration of G140 in Mouse Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in the understanding of inflammatory pathways have identified novel therapeutic targets. Among these, "G140" has emerged as a key modulator of inflammatory responses in preclinical studies. This document provides detailed application notes and protocols for the in vivo administration of two potential interpretations of "this compound" in mouse models of inflammation: the microRNA miR-140-5p and the small molecule inhibitor C25-140 . Both molecules have shown significant anti-inflammatory effects by targeting distinct signaling pathways.

These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of these compounds in various inflammatory disease models.

Section 1: Modulation of Inflammation by miR-140-5p

MicroRNA-140-5p (miR-140-5p) is a small non-coding RNA that has been shown to play a crucial role in regulating inflammation.[1][2] Upregulation of miR-140-5p has been demonstrated to inhibit the expression of pro-inflammatory cytokines by targeting key components of inflammatory signaling pathways.[3][4][5]

Signaling Pathway

The primary mechanism by which miR-140-5p exerts its anti-inflammatory effects is through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway.[3][6] By directly targeting TLR4, miR-140-5p prevents the downstream activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes.[3][5]

miR_140_5p_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_complex IκB-NF-κB MyD88->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB Degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Transcription miR140 miR-140-5p miR140->TLR4 Inhibition

Figure 1: miR-140-5p signaling pathway in inflammation.
Experimental Protocols

1. In Vivo Administration of miR-140-5p Mimic in a Mouse Model of Acute Lung Injury (ALI)

This protocol is based on studies demonstrating the protective effects of miR-140-5p in lung inflammation.[3][6]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Induction of ALI: Intratracheal instillation of lipopolysaccharide (LPS) (5 mg/kg).

  • Treatment: Administration of a miR-140-5p agomir (a chemically modified mimic with enhanced stability) or a negative control agomir.

    • Dose: 50 mg/kg.

    • Route of Administration: Intravenous injection.

    • Timing: 24 hours prior to LPS instillation.

  • Endpoint Analysis (24 hours post-LPS):

    • Collection of bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (TNF-α, IL-1β, IL-6).

    • Lung tissue harvesting for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity.

    • Western blot analysis of lung tissue homogenates to assess the protein levels of TLR4, MyD88, and phosphorylated NF-κB p65.

2. In Vivo Administration of miR-140-5p Mimic in a Mouse Model of Liver Ischemia/Reperfusion (I/R) Injury

This protocol is adapted from studies showing the hepatoprotective effects of miR-140-5p.[7]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Liver I/R: Partial (70%) hepatic ischemia induced by clamping the portal triad for 90 minutes, followed by reperfusion.

  • Treatment: Administration of a miR-140-5p mimic or a negative control.

    • Dose: 2 mg/kg.

    • Route of Administration: Tail vein injection.

    • Timing: 24 hours prior to I/R surgery.

  • Endpoint Analysis (6 hours post-reperfusion):

    • Serum collection for measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

    • Liver tissue harvesting for histological analysis (H&E staining), TUNEL assay to assess apoptosis, and measurement of inflammatory cytokines (TNF-α, IL-6).

    • Western blot analysis of liver tissue to assess levels of apoptosis-related proteins.

Data Presentation

Table 1: Effect of miR-140-5p Mimic on Inflammatory Markers in a Mouse Model of ALI

Treatment GroupTNF-α (pg/mL) in BALFIL-1β (pg/mL) in BALFIL-6 (pg/mL) in BALFLung MPO Activity (U/g tissue)
Control25.3 ± 3.115.8 ± 2.230.1 ± 4.50.5 ± 0.1
LPS + NC Mimic289.6 ± 25.4198.4 ± 18.7450.7 ± 38.95.2 ± 0.6
LPS + miR-140-5p Mimic152.1 ± 15.895.2 ± 10.1210.3 ± 22.52.6 ± 0.3

*Data are presented as mean ± SD. p < 0.05 compared to LPS + NC Mimic group.

Table 2: Effect of miR-140-5p Mimic on Liver Injury Markers in a Mouse Model of I/R

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver TNF-α (pg/mg protein)Liver IL-6 (pg/mg protein)
Sham45.2 ± 5.8110.5 ± 12.315.6 ± 2.122.4 ± 3.5
I/R + NC Mimic1850.7 ± 210.33540.2 ± 380.6180.4 ± 20.1250.6 ± 28.7
I/R + miR-140-5p Mimic980.3 ± 115.61890.5 ± 220.195.2 ± 11.3130.8 ± 15.9

*Data are presented as mean ± SD. p < 0.05 compared to I/R + NC Mimic group.

Section 2: Inhibition of Inflammation by C25-140

C25-140 is a first-in-class small molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme Ubc13.[8][9] This interaction is crucial for the K63-linked polyubiquitination that activates the NF-κB pathway in response to various pro-inflammatory stimuli.[9][10] By disrupting this interaction, C25-140 effectively blocks downstream NF-κB signaling and subsequent inflammation.[8][10][11]

Signaling Pathway

C25-140 acts downstream of receptor activation, such as the IL-1 receptor, by directly binding to TRAF6 and preventing its interaction with Ubc13.[9][12] This inhibits the auto-ubiquitination of TRAF6 and the subsequent activation of downstream kinases that lead to NF-κB activation.[11][13]

C25_140_pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-1R / TLRs TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 K63-linked polyubiquitination Ubc13 Ubc13 Ubc13->TRAF6 IKK IKK Complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB Degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Transcription C25_140 C25-140 C25_140->TRAF6 Inhibition of TRAF6-Ubc13 interaction

Figure 2: C25-140 signaling pathway in inflammation.
Experimental Protocols

1. In Vivo Administration of C25-140 in a Mouse Model of Psoriasis

This protocol is based on studies demonstrating the efficacy of C25-140 in a preclinical model of psoriasis.[8][10]

  • Animal Model: BALB/c mice.

  • Induction of Psoriasis: Daily topical application of imiquimod (IMQ) cream (5%) on the shaved back and ear.

  • Treatment: Administration of C25-140 or vehicle control.

    • Dose: 10 mg/kg.

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Timing: Daily, starting from the first day of IMQ application.

  • Endpoint Analysis (after 5-7 days of treatment):

    • Macroscopic scoring of skin inflammation (erythema, scaling, and thickness).

    • Measurement of ear thickness.

    • Histological analysis of skin biopsies (H&E staining for epidermal thickness and inflammatory cell infiltration).

    • Quantitative RT-PCR analysis of skin tissue for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23).

2. In Vivo Administration of C25-140 in a Mouse Model of Rheumatoid Arthritis (RA)

This protocol is adapted from studies showing the therapeutic potential of C25-140 in a model of inflammatory arthritis.[8][10]

  • Animal Model: DBA/1J mice.

  • Induction of RA: Collagen-induced arthritis (CIA) model, initiated by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

  • Treatment: Administration of C25-140 or vehicle control.

    • Dose: 10 mg/kg.

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Timing: Prophylactic (starting from the day of immunization) or therapeutic (starting from the onset of clinical symptoms).

  • Endpoint Analysis:

    • Clinical scoring of arthritis severity (paw swelling).

    • Histological analysis of joints (synovial inflammation, cartilage destruction, and bone erosion).

    • Measurement of serum levels of anti-collagen antibodies and pro-inflammatory cytokines.

Data Presentation

Table 3: Effect of C25-140 on Disease Parameters in a Mouse Model of Psoriasis

Treatment GroupEar Thickness (mm)Epidermal Thickness (µm)Skin IL-17 mRNA (fold change)Skin IL-23 mRNA (fold change)
Naive0.20 ± 0.0215.2 ± 2.11.0 ± 0.21.0 ± 0.3
IMQ + Vehicle0.45 ± 0.0585.6 ± 9.325.4 ± 3.118.7 ± 2.5
IMQ + C25-140 (10 mg/kg)0.28 ± 0.0335.1 ± 4.58.2 ± 1.16.5 ± 0.9

*Data are presented as mean ± SD. p < 0.05 compared to IMQ + Vehicle group.

Table 4: Effect of C25-140 on Clinical Score in a Mouse Model of RA

Treatment GroupMean Arthritis Score (Day 35)Incidence of Arthritis (%)
Naive0.0 ± 0.00
CIA + Vehicle10.5 ± 1.2100
CIA + C25-140 (10 mg/kg, prophylactic)4.2 ± 0.860
CIA + C25-140 (10 mg/kg, therapeutic)6.8 ± 1.0100

*Data are presented as mean ± SEM. p < 0.05 compared to CIA + Vehicle group.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis Animal_Model Select Mouse Model (e.g., C57BL/6, BALB/c) Disease_Induction Induce Inflammation (e.g., LPS, IMQ, CIA) Animal_Model->Disease_Induction Grouping Divide into Treatment Groups (Vehicle, this compound) Disease_Induction->Grouping Administration Administer this compound (Route, Dose, Frequency) Grouping->Administration Monitoring Monitor Clinical Signs (e.g., Scoring, Weight) Administration->Monitoring Sample_Collection Collect Samples (Blood, Tissues) Monitoring->Sample_Collection Analysis Perform Analyses (Histology, Cytokines, Western Blot) Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Figure 3: General experimental workflow for in vivo this compound administration.

Conclusion

The in vivo administration of miR-140-5p mimics and the small molecule inhibitor C25-140 represents promising therapeutic strategies for a range of inflammatory diseases. The protocols and data presented herein provide a framework for researchers to investigate the efficacy and mechanisms of action of these "this compound" candidates in relevant mouse models of inflammation. Careful consideration of the specific disease model, dosing regimen, and endpoints will be crucial for the successful evaluation of these novel anti-inflammatory agents.

References

G140: A Potent and Selective Inhibitor of cGAMP Production for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon activation by dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING. This triggers a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines through the activation of transcription factors IRF3 and NF-κB. Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.

G140 is a potent and selective small-molecule inhibitor of human cGAS.[1] It acts as a competitive inhibitor, targeting the catalytic pocket of cGAS and preventing the synthesis of cGAMP by blocking the binding of ATP and GTP.[1] This document provides detailed application notes and protocols for the use of this compound as a tool to block cGAMP production and investigate the downstream consequences in cellular systems.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
Human cGASBiochemical14.0 nM[2]
Murine cGASBiochemical442 nM[2]

Table 2: Cellular Activity and Toxicity of this compound

Cell LineAssay TypeParameterValueReference
Human THP-1cGAS Inhibition (IFNB1 mRNA)IC501.70 µM[2]
Primary Human MacrophagescGAS Inhibition (IFNB1 mRNA)IC500.86 µM[2]
Human THP-1CytotoxicityLD50>100 µM[2]

Signaling Pathway and Experimental Workflow

cGAS-STING Signaling Pathway and Inhibition by this compound

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus pNFkB p-NF-κB NFkB->pNFkB pNFkB->nucleus IFNs_Cytokines Type I IFNs & Pro-inflammatory Cytokines nucleus->IFNs_Cytokines gene transcription

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow cluster_assays Downstream Readouts start Start: Seed cells (e.g., THP-1 monocytes) pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with dsDNA (e.g., HT-DNA transfection) pretreat->stimulate incubate Incubate for a defined period (e.g., 4-24 hours) stimulate->incubate qRT_PCR qRT-PCR for IFNB1 & CXCL10 mRNA incubate->qRT_PCR cGAMP_quant cGAMP Quantification (ELISA or LC-MS/MS) incubate->cGAMP_quant western_blot Western Blot for p-IRF3 & p-IκBα incubate->western_blot NFkB_assay NF-κB Reporter Assay incubate->NFkB_assay end End: Analyze data (IC50 determination) qRT_PCR->end cGAMP_quant->end western_blot->end NFkB_assay->end

Caption: General experimental workflow for assessing this compound's inhibitory effects.

Experimental Protocols

Cell Culture
  • Cell Line: Human THP-1 monocytes are a suitable model as they endogenously express all components of the cGAS-STING pathway.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

In Vitro cGAS Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the induction of interferon-stimulated gene (ISG) expression.

Materials:

  • THP-1 cells

  • This compound (solubilized in DMSO)

  • Herring Testes DNA (HT-DNA) or other suitable dsDNA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 96-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a DMSO vehicle control.

  • dsDNA Transfection:

    • In separate tubes, dilute HT-DNA and the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the DNA-transfection reagent complexes to the cells. A final concentration of 1 µg/mL HT-DNA is a good starting point.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IFNB1 and CXCL10. Normalize the expression to the housekeeping gene.

  • Data Analysis: Calculate the percent inhibition of gene expression for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cGAMP Quantification

This protocol provides a general guideline for measuring intracellular cGAMP levels. The specific details will vary depending on the chosen method (ELISA or LC-MS/MS).

Materials:

  • Treated and stimulated cells from the in vitro inhibition assay.

  • Cell lysis buffer compatible with the chosen quantification method.

  • cGAMP ELISA kit or access to an LC-MS/MS facility.

Procedure:

  • Sample Preparation:

    • After the desired incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells using the appropriate lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • cGAMP Measurement:

    • ELISA: Follow the manufacturer's instructions for the cGAMP competitive ELISA kit.

    • LC-MS/MS: Prepare the samples according to the facility's guidelines for metabolite extraction and analysis.

  • Data Analysis: Quantify the cGAMP concentration in each sample based on the standard curve.

Western Blot for IRF3 Phosphorylation

This protocol details the detection of phosphorylated IRF3 (p-IRF3) as a downstream marker of cGAS-STING activation.

Materials:

  • Treated and stimulated cells.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: Lyse the cells with supplemented RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-IRF3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total IRF3 antibody to confirm equal protein loading.

NF-κB Reporter Assay

This protocol utilizes a THP-1 cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • THP-1 NF-κB luciferase reporter cell line.

  • This compound.

  • dsDNA stimulus.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the THP-1 NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well.

  • This compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.

  • Stimulation: Stimulate the cells with dsDNA as described in the cGAS inhibition assay protocol.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Luminescence Measurement:

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each this compound concentration and determine the IC50.

Selectivity and Off-Target Effects

This compound has been shown to be highly selective for human cGAS. In cellular assays using THP-1 cells, this compound did not exhibit significant off-target effects on downstream components of the pathway when stimulated directly with cGAMP (to activate STING) or with hairpin RNA (to activate the RIG-I pathway).

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in various biological processes and disease models. Its high potency and selectivity for human cGAS, coupled with low cellular toxicity, make it an ideal inhibitor for in vitro studies. The protocols provided here offer a framework for researchers to effectively utilize this compound to block cGAMP production and dissect the downstream signaling events.

References

Troubleshooting & Optimization

G140 Aqueous Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS).

Troubleshooting Guide

Problem: this compound is not dissolving in my aqueous buffer.

  • Question: I am trying to prepare a stock solution of this compound in a standard phosphate-buffered saline (PBS), but it is not dissolving. What am I doing wrong?

  • Answer: this compound is known to have poor solubility in aqueous solutions like PBS and water. Direct dissolution in aqueous buffers will likely result in precipitation or an insoluble suspension. It is recommended to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), before preparing aqueous working solutions. Commercial suppliers indicate that this compound is soluble in fresh DMSO at concentrations as high as 76 mg/mL or 247 mg/mL, though sonication may be required.[1][2]

Problem: My this compound solution is precipitating after dilution.

  • Question: I dissolved this compound in DMSO to make a concentrated stock solution, but when I dilute it into my aqueous experimental medium, the compound precipitates. How can I prevent this?

  • Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. This occurs because the overall solvent composition no longer favors solubility. To address this, consider the following strategies:

    • Use of Co-solvents: Incorporate a co-solvent system in your final formulation. A common approach is to use a mixture of solvents that enhance solubility and are biocompatible. For example, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution of at least 2.08 mg/mL.[3]

    • Employing Excipients: The use of solubilizing excipients like cyclodextrins can be highly effective. A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been reported to achieve a clear solution of at least 2.08 mg/mL.[3]

    • Lower the Final Concentration: If your experimental design allows, reducing the final concentration of this compound in the aqueous medium may prevent it from exceeding its solubility limit.

    • Sonication and Heating: Gentle heating and/or sonication after dilution can sometimes help to redissolve small amounts of precipitate, but care should be taken to avoid degradation of the compound.[2][3]

Problem: I am observing cell toxicity in my experiments.

  • Question: My cell-based assays are showing higher than expected toxicity. Could this be related to the this compound formulation?

  • Answer: Yes, the formulation components can contribute to cytotoxicity. High concentrations of DMSO can be toxic to many cell lines. It is crucial to have a vehicle control in your experiments that contains the same concentration of all solvents and excipients used to dissolve this compound. If DMSO toxicity is suspected, aim to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), although the tolerance can vary between cell types. If a higher concentration of this compound is required, consider formulations that use less DMSO or alternative, less toxic solubilizing agents.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for making a this compound stock solution?

    • Fresh, high-quality DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1] It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1]

  • What is the maximum aqueous concentration of this compound I can achieve?

    • The maximum achievable concentration in a predominantly aqueous solution will depend on the formulation. Using co-solvents and excipients, clear solutions of at least 2.08 mg/mL (5.48 mM) have been reported.[3] Without solubilizing agents, the aqueous solubility is very low.

  • Are there pre-formulated options available for in vivo studies?

    • Yes, several formulations suitable for in vivo use have been described. These typically involve a combination of solvents and surfactants to ensure solubility and bioavailability. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or with sulfobutylether-β-cyclodextrin (SBE-β-CD).[3] Another option for oral administration is to prepare a homogeneous suspension using CMC-Na.[4]

  • How should I store my this compound stock solutions?

    • Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Quantitative Data on this compound Solubility

Formulation/SolventAchieved ConcentrationAppearanceReference
DMSO76 mg/mL (200.4 mM)-[1]
DMSO (with sonication)247 mg/mL (651.30 mM)-[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.48 mM)Clear Solution[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.48 mM)Clear Solution[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.48 mM)Clear Solution[3]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, fresh anhydrous DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., 20.8 mg/mL).

    • Vortex the tube until the powder is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution using Co-Solvents

This protocol is based on a formulation known to improve the aqueous solubility of this compound.[3]

  • Materials: this compound/DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, sterile saline.

  • Procedure (to prepare 1 mL of 2.08 mg/mL working solution):

    • Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

    • Add 450 µL of sterile saline in a dropwise manner while gently vortexing.

    • The final solution should be clear. If any precipitation is observed, the solution can be gently warmed or sonicated.

Visualizations

G140_Solubilization_Workflow cluster_start Initial State cluster_dissolution Stock Solution Preparation cluster_formulation Aqueous Formulation Strategies cluster_final Final State G140_powder This compound Powder (Poorly Aqueous Soluble) DMSO_stock Concentrated Stock in DMSO G140_powder->DMSO_stock Dissolve CoSolvent Co-Solvent Method (PEG300, Tween-80, Saline) DMSO_stock->CoSolvent Dilute & Mix Cyclodextrin Cyclodextrin Method (SBE-β-CD in Saline) DMSO_stock->Cyclodextrin Dilute & Mix Final_Solution Clear Aqueous Solution (≥ 2.08 mg/mL) CoSolvent->Final_Solution Cyclodextrin->Final_Solution

Caption: Workflow for improving this compound aqueous solubility.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps Start Dilution of DMSO Stock into Aqueous Buffer Precipitation Precipitation Occurs? Start->Precipitation SolutionClear Solution Remains Clear (Experiment Ready) Precipitation->SolutionClear No UseCosolvents Incorporate Co-solvents (e.g., PEG300, Tween-80) Precipitation->UseCosolvents Yes UseCyclodextrins Add Solubilizing Excipients (e.g., SBE-β-CD) UseCosolvents->UseCyclodextrins LowerConcentration Reduce Final this compound Concentration UseCyclodextrins->LowerConcentration

Caption: Decision tree for troubleshooting this compound precipitation.

References

G140 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a powder should be stored at -20°C for long-term stability.[1][2]

Q2: How long can I store this compound powder at -20°C?

A2: When stored at -20°C, this compound powder is stable for up to 3 years.[1][2]

Q3: What is the best way to prepare a stock solution of this compound?

A3: It is recommended to dissolve this compound powder in fresh, moisture-free DMSO.[1] To enhance solubility, you can warm the solution to 37°C or use sonication.[2][3]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C.[1][3][4]

Q5: What is the shelf life of a this compound stock solution?

A5: When stored at -80°C, the stock solution is stable for up to 1 year.[1][2] If stored at -20°C, it should be used within 1 month.[1][3][4] Some suppliers suggest a stability of up to 6 months at -20°C for reconstituted product.[5]

Q6: Can I store the working solution for my in vivo experiments?

A6: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.[4]

This compound Storage and Stability Data

For easy comparison, the following table summarizes the recommended storage conditions and stability data for this compound from various suppliers.

FormStorage TemperatureDuration of StabilitySource
Powder -20°C3 years[1][2]
In Solvent (Stock Solution) -80°C1 year[1][2]
-80°C6 months[3][4]
-20°C1 month[1][3][4]
-20°Cup to 6 months[5]

Experimental Workflow: this compound Handling and Preparation for In Vitro Assays

The following diagram outlines the recommended workflow for preparing this compound for use in cellular assays to ensure reproducibility and optimal performance.

G140_Handling_Workflow cluster_storage Long-term Storage cluster_preparation Stock Solution Preparation cluster_short_term_storage Stock Solution Storage cluster_experiment Experimental Use G140_Powder This compound Powder (-20°C for up to 3 years) Reconstitute Reconstitute in fresh DMSO G140_Powder->Reconstitute Solubilize Warm to 37°C or sonicate if precipitation occurs Reconstitute->Solubilize Aliquot Aliquot into single-use tubes Solubilize->Aliquot Store_Minus_80 Store at -80°C (up to 1 year) Aliquot->Store_Minus_80 Thaw Thaw a single aliquot Store_Minus_80->Thaw Dilute Prepare working solution in appropriate cell culture medium Thaw->Dilute Use_in_Assay Use in in vitro assay Dilute->Use_in_Assay

Caption: Recommended workflow for this compound from storage to experimental use.

Troubleshooting Guide

Q1: My this compound powder is difficult to dissolve in DMSO.

A1: Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] Gentle warming of the vial to 37°C or brief sonication can aid in dissolution.[2][3] Avoid excessive heating, which could lead to degradation.

Q2: I observed precipitation in my stock solution after thawing.

A2: This may be due to the concentration of this compound being too high or the stock solution not being fully dissolved initially. Try warming the solution to 37°C and vortexing or sonicating to redissolve the precipitate before making your working dilutions. To prevent this, ensure the compound is fully dissolved before the initial aliquoting and storage.

Q3: I am not observing the expected inhibitory activity in my cGAS assay.

A3: Improper storage or handling can lead to a loss of this compound activity. Ensure that the compound has been stored at the recommended temperatures and that the number of freeze-thaw cycles has been minimized by using single-use aliquots.[1][3] Also, confirm the correct concentration and purity of your this compound. If the problem persists, consider using a fresh vial of the compound.

Factors Affecting this compound Stability

The stability of this compound is influenced by several factors. Understanding these can help prevent degradation and ensure the reliability of your experimental results.

G140_Stability_Factors cluster_factors Factors Affecting Stability cluster_consequences Potential Consequences of Improper Storage Temperature Temperature Degradation Chemical Degradation Temperature->Degradation High temp accelerates Moisture Moisture/Solvent Moisture->Degradation Hydrolysis Precipitation Precipitation Moisture->Precipitation Reduced solubility Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degradation Physical stress Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Precipitation->Loss_of_Activity Reduced effective concentration

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: G140 Inhibitor Program

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "G140 inhibitor" does not correspond to a widely recognized public target or drug designation. The following technical support guide is constructed around a hypothetical scenario where "this compound" refers to a G140S mutation in a proto-oncogenic kinase, herein named "Target Kinase 1" (TK1). The data and troubleshooting scenarios are representative of challenges commonly encountered during the development of kinase inhibitors and are intended for illustrative purposes. A notable real-world example of a this compound mutation is found in HIV integrase, where the G140S mutation, often appearing with the Q148H mutation, contributes to resistance against the inhibitor Raltegravir.[1][2] This guide, however, will focus on the oncology context of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant cytotoxic effect in our cell line panel, but at concentrations where the G140S-TK1 target is not fully inhibited. Could this be due to off-target effects?

A1: Yes, this is a strong possibility. Many kinase inhibitors exhibit activity against multiple kinases, a phenomenon known as polypharmacology.[3][4] If the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) occurs at concentrations below the IC50 for the primary target, it suggests that one or more off-target proteins with higher affinity for the inhibitor are being engaged and are responsible for the effect. It is crucial to profile the inhibitor against a broad panel of kinases to identify potent off-target interactions.

Q2: Our this compound inhibitor shows promising in-vitro kinase inhibition, but poor efficacy in xenograft models. What could be the reason?

A2: Several factors could contribute to this discrepancy:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or be subject to efflux by transporters like P-glycoprotein (P-gp), preventing it from reaching efficacious concentrations within the tumor.[5]

  • Off-Target Toxicity: The inhibitor might cause systemic toxicity at doses required for on-target efficacy, preventing the use of an effective dosing regimen.[6]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as stromal cell signaling or cytokine release, can confer resistance to the targeted therapy.

  • Redundant Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways that bypass the inhibited TK1.[7]

Q3: How can we experimentally determine the off-target profile of our this compound inhibitor?

A3: A multi-pronged approach is recommended:

  • Kinome Profiling: Use commercially available services (e.g., Eurofins DiscoverX, Reaction Biology) to screen your inhibitor against a large panel of recombinant kinases (e.g., KINOMEscan™, Kinase HotSpot™). This provides quantitative data on binding affinities (Kd) or enzymatic inhibition (IC50) across the human kinome.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the inhibitor binds to its intended target and potential off-targets within a cellular context.

  • Phosphoproteomics: This unbiased mass spectrometry-based approach can identify changes in phosphorylation across the proteome following inhibitor treatment, revealing which signaling pathways are actually modulated by the compound in cells.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Biochemical and Cellular Assays

You observe a potent IC50 value for the G140S-TK1 in a biochemical assay, but the cellular potency (e.g., EC50 for inhibiting downstream substrate phosphorylation) is significantly weaker.

Potential Cause Troubleshooting Step
Poor Cell Permeability Perform a cellular uptake assay to measure intracellular compound concentration.
High Protein Binding Measure the fraction of compound bound to plasma proteins in the cell culture media.
Drug Efflux Use cell lines that overexpress efflux pumps (e.g., P-gp, BCRP) or co-administer with an efflux pump inhibitor like verapamil.[5]
High Intracellular ATP Biochemical assays are often run at low ATP concentrations. High intracellular ATP levels (mM range) can outcompete ATP-competitive inhibitors, leading to lower apparent potency.
Issue 2: Unexpected Phenotype Observed (e.g., Cell Differentiation, Senescence)

Your inhibitor was designed to induce apoptosis, but instead, you observe markers of cellular differentiation or senescence.

Potential Cause Troubleshooting Step
Off-Target Kinase Inhibition Cross-reference your kinome profiling data with known signaling pathways. For example, inhibition of GSK3 or CDK family kinases can lead to differentiation or senescence phenotypes, respectively.
Pathway Crosstalk Inhibition of TK1 may lead to a feedback activation of a compensatory pathway that drives the unexpected phenotype.
Dose-Dependent Effects The observed phenotype may be specific to a certain concentration range where a particular off-target is engaged. Perform a detailed dose-response analysis.

Quantitative Data Summary

The following table presents hypothetical selectivity data for a G140S-TK1 inhibitor ("G140i-A") and a less selective analog ("G140i-B"). Data is representative of what would be obtained from a kinase profiling screen.

Table 1: Kinase Selectivity Profile

Kinase Target G140i-A (IC50, nM) G140i-B (IC50, nM) Potential Pathway Implication
TK1 (G140S) 5 8 On-Target
SRC50015Cell motility, proliferation
VEGFR2>10,00025Angiogenesis
FLT38,00050Hematopoietic cell proliferation[3]
EGFR>10,0001,500Cell growth, proliferation

This data illustrates that while G140i-A is highly selective for the intended target, G140i-B has potent off-target activity against SRC, VEGFR2, and FLT3, which could lead to complex biological responses and potential toxicities.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation

Objective: To assess the phosphorylation status of downstream substrates of TK1 and the off-target kinase SRC in treated cells.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T transfected with G140S-TK1) and grow to 70-80% confluency. Treat with a dose range of the this compound inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-TK1-Substrate, anti-p-SRC, anti-total-TK1, anti-total-SRC, and a loading control like GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway G140i G140i TK1_G140S TK1_G140S G140i->TK1_G140S Inhibition SRC_Kinase SRC_Kinase G140i->SRC_Kinase Inhibition Substrate_A Substrate_A TK1_G140S->Substrate_A p Proliferation Proliferation Substrate_A->Proliferation Substrate_B Substrate_B SRC_Kinase->Substrate_B p Motility Motility Substrate_B->Motility

Caption: On-target vs. off-target signaling pathways for the this compound inhibitor.

Experimental_Workflow Start Start Biochem_Assay Biochemical Assay (IC50 vs TK1) Start->Biochem_Assay Kinome_Scan Kinome-wide Scan (Binding Affinity) Biochem_Assay->Kinome_Scan Cell_Assay Cellular Assay (p-Substrate EC50) Kinome_Scan->Cell_Assay Phenotype_Assay Phenotypic Screen (Viability, Apoptosis) Cell_Assay->Phenotype_Assay Decision Data Consistent? Phenotype_Assay->Decision Confirm_Off_Target Confirm Off-Target (Western Blot, CETSA) Troubleshoot Troubleshoot/ Re-design Confirm_Off_Target->Troubleshoot Decision->Confirm_Off_Target No Proceed Proceed to In-Vivo Decision->Proceed Yes

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Problem Unexpected Phenotype Check_Potency On-target EC50 >> Phenotype EC50? Problem->Check_Potency Check_Kinome Potent Off-Targets Identified? Check_Potency->Check_Kinome Yes Hypothesis2 Hypothesis: On-Target, Complex Biology Check_Potency->Hypothesis2 No Hypothesis1 Hypothesis: Off-Target Driven Check_Kinome->Hypothesis1 Yes Check_Kinome->Hypothesis2 No

Caption: Logical flowchart for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting G140 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the catalytic pocket of human cGAS. It acts as a competitive inhibitor of the substrates ATP and GTP, thereby preventing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP). This, in turn, blocks the activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent production of pro-inflammatory cytokines and type I interferons.[1]

Q2: I am not observing any inhibition of cGAS activity with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of this compound efficacy in your cell-based assay. These can be broadly categorized as issues with the experimental setup, cell health, or the specific assay conditions. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue.

Q3: Is this compound effective against cGAS from other species?

A3: this compound is highly potent and selective for human cGAS. It exhibits significantly lower potency against murine cGAS.[2] Therefore, if you are using a non-human cell line, the efficacy of this compound will be substantially reduced. For experiments in murine cells, a specific inhibitor of murine cGAS, such as RU.521, is recommended.[1]

Q4: What is the optimal concentration of this compound to use in my cell-based assay?

A4: The optimal concentration of this compound will depend on the cell type and the specific experimental conditions. However, a good starting point is to perform a dose-response experiment ranging from 0.1 µM to 100 µM.[2] The cellular IC50 for this compound in human THP-1 monocytes and primary human macrophages is in the range of 0.86 to 1.70 µM.[2]

Q5: How long should I pre-incubate my cells with this compound before stimulating cGAS?

A5: A pre-incubation time of at least one hour is recommended to allow for sufficient cell permeability and target engagement. However, the optimal pre-incubation time may vary depending on the cell type and experimental design. A time-course experiment can help determine the ideal pre-incubation period for your specific system.

Q6: What are the appropriate positive and negative controls for a this compound experiment?

A6:

  • Positive Controls:

    • Cells stimulated with a known cGAS activator (e.g., dsDNA) without this compound treatment.

    • Cells treated with a downstream activator of the STING pathway, such as 2',3'-cGAMP, to confirm that the pathway is functional downstream of cGAS.[3]

  • Negative Controls:

    • Unstimulated cells (to measure baseline activity).

    • Cells treated with this compound alone (to assess any off-target effects or cytotoxicity).

    • cGAS or STING knockout/knockdown cells to confirm that the observed signaling is dependent on the cGAS-STING pathway.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to help you design and interpret your experiments.

ParameterValueCell Type/SystemReference
IC50 (human cGAS, enzymatic) 14.0 nMIn vitro[2]
IC50 (murine cGAS, enzymatic) 442 nMIn vitro[2]
IC50 (human cGAS, cellular) 1.70 µMHuman THP-1 cells[2]
IC50 (human cGAS, cellular) 0.86 µMPrimary human macrophages[2]
LD50 (cellular toxicity) >100 µMHuman THP-1 cells (24h)[2]
Optimal Concentration Range 0.1 - 100 µMHuman cell lines[2]

Signaling Pathways and Experimental Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate the cGAS-STING signaling pathway, a general troubleshooting workflow, and a typical experimental workflow for assessing this compound efficacy.

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IKK IKK STING->IKK recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Cytokines Type I IFNs & Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription

cGAS-STING Signaling Pathway and this compound Inhibition

Troubleshooting_Workflow Troubleshooting Workflow for Lack of this compound Efficacy Start No/Low this compound Efficacy Observed Check_Reagents Verify Reagent Quality - this compound stock concentration - dsDNA integrity & concentration - Cell culture medium Start->Check_Reagents Check_Cells Assess Cell Health & Identity - Mycoplasma contamination - Cell line authentication - Passage number Start->Check_Cells Check_Protocol Review Experimental Protocol - this compound concentration range - Pre-incubation time - dsDNA transfection efficiency Start->Check_Protocol Optimize_Stimulation Optimize cGAS Stimulation - dsDNA length & purity - Transfection reagent - Stimulation time Check_Reagents->Optimize_Stimulation Check_Cells->Optimize_Stimulation Check_Assay Evaluate Assay Readout - Positive/Negative controls - Signal-to-background ratio - Linearity of the assay Check_Protocol->Check_Assay Optimize_Assay Optimize Readout Assay - Antibody/probe concentration - Incubation times - Instrument settings Check_Assay->Optimize_Assay Success This compound Efficacy Observed Optimize_Stimulation->Success Optimize_Assay->Success

Troubleshooting Workflow

Experimental_Workflow Experimental Workflow for this compound Efficacy Assay Start Start Seed_Cells Seed THP-1 cells (e.g., 2.5 x 10^5 cells/well) Start->Seed_Cells Differentiate_Cells Differentiate with PMA (optional, e.g., 50 ng/mL for 24h) Seed_Cells->Differentiate_Cells Pretreat_this compound Pre-treat with this compound (dose-response, e.g., 1h) Differentiate_Cells->Pretreat_this compound Stimulate_cGAS Stimulate with dsDNA (e.g., 1 µg/mL transfected) Pretreat_this compound->Stimulate_cGAS Incubate Incubate (e.g., 6-24h) Stimulate_cGAS->Incubate Harvest Harvest Supernatant (ELISA) or Cells (qRT-PCR/Western) Incubate->Harvest Analyze Analyze Data (e.g., IFN-β levels) Harvest->Analyze End End Analyze->End

References

Technical Support Center: G140 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for G140. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the experimental use of this compound, with a specific focus on the impact of serum proteins on its activity.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 value of this compound higher in my cell-based assay containing Fetal Bovine Serum (FBS) compared to a serum-free biochemical assay?

A1: This is a common and expected observation. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This binding effectively sequesters a fraction of this compound, reducing its "free" concentration available to interact with its target within the cells.[1][2][3] Consequently, a higher total concentration of this compound is required to achieve the same biological effect, leading to an apparent increase in the IC50 value. This phenomenon is often referred to as a "serum shift".[1][2]

Q2: What is the primary serum protein that binds to this compound?

A2: While a specific binding profile for this compound would require experimental determination, the most abundant protein in plasma and serum is albumin, which is a common binding partner for many small molecule drugs.[3][4] Alpha-1 acid glycoprotein is another key binding protein, particularly for basic drugs.[5] The physicochemical properties of this compound (e.g., lipophilicity, charge) will determine its affinity for these and other serum proteins.

Q3: How can I determine the fraction of this compound that is bound to serum proteins?

A3: The fraction of unbound this compound can be experimentally determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.[6][7] Equilibrium dialysis is often considered the gold standard.[8] These techniques separate the protein-bound drug from the free drug, allowing for quantification of the unbound fraction.

Q4: Can I perform my cell culture experiments in serum-free media to avoid this issue?

A4: While possible, switching to serum-free conditions can introduce other variables. Many cell lines require serum for optimal growth, viability, and attachment. A sudden switch to serum-free media could stress the cells and alter their physiology, potentially affecting the experimental results in other ways. If you must use serum-free conditions, ensure your cells are properly adapted and that their behavior is well-characterized in the new medium.

Q5: Does the concentration of serum in the culture medium affect the IC50 of this compound?

A5: Yes, the IC50 of this compound is expected to increase with higher concentrations of serum in the medium.[5] This is because a higher serum concentration leads to a greater amount of protein available to bind this compound, further reducing the free fraction of the compound.

Troubleshooting Guides

Problem 1: High variability in this compound potency (IC50) between experiments.

  • Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum composition.

  • Troubleshooting Steps:

    • Standardize Serum Lot: Use a single, large batch of FBS for an entire set of experiments to minimize variability.

    • Verify Serum Concentration: Ensure the final concentration of FBS is consistent across all wells and experiments.

    • Pre-screen Serum Lots: If possible, test new lots of FBS for their effect on this compound activity before use in critical experiments.

Problem 2: this compound activity is significantly lower than expected based on biochemical data.

  • Possible Cause: High degree of binding to serum proteins, reducing the free concentration of this compound to sub-therapeutic levels.

  • Troubleshooting Steps:

    • Perform an IC50 Shift Assay: Measure the IC50 of this compound in the presence of varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS). This will help quantify the impact of serum proteins.[1][2]

    • Determine the Unbound Fraction: Use a technique like equilibrium dialysis to measure the fraction of unbound this compound in your specific culture medium.[9]

    • Calculate the Free Concentration: Use the determined unbound fraction to calculate the actual free concentration of this compound at a given total concentration. This will allow for a more accurate comparison with biochemical data.[9]

Problem 3: Cells are detaching or appear unhealthy at the this compound concentrations required for an effect in the presence of serum.

  • Possible Cause: The high total concentration of this compound required to overcome serum binding may be causing off-target toxicity.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line tolerates it, try reducing the percentage of FBS in your culture medium. This will increase the free fraction of this compound, allowing you to use a lower total concentration.

    • Use Purified Albumin: As an alternative to whole serum, you can supplement your media with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA). This creates a more defined system for studying protein binding.

    • Time-of-Addition Experiment: Consider adding this compound to the cells in a low-serum or serum-free medium for a short period to allow for target engagement, followed by a switch to serum-containing medium for the remainder of the incubation.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on the Apparent IC50 of this compound

FBS Concentration (%)Apparent IC50 of this compound (nM)Fold Shift in IC50 (vs. 0% FBS)
0501.0
11503.0
560012.0
10125025.0

Table 2: Hypothetical this compound Protein Binding Data

MediumUnbound Fraction (fu)% Bound
Culture Medium + 10% FBS0.0496%
Human Plasma0.0199%

Experimental Protocols

Protocol 1: IC50 Shift Assay to Quantify the Effect of Serum

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Media Preparation: Prepare separate batches of culture medium containing 0%, 1%, 5%, and 10% FBS.

  • Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the this compound dilutions.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours).

  • Viability/Activity Assay: Perform a cell viability or functional assay (e.g., MTS, CellTiter-Glo) to measure the effect of this compound.

  • Data Analysis: Plot the dose-response curves for each serum concentration and calculate the respective IC50 values. The fold shift in IC50 can be calculated relative to the serum-free condition.

Protocol 2: Determination of Unbound this compound using Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device according to the manufacturer's instructions. The device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules like this compound to pass through.[8]

  • Sample Addition: Add your culture medium containing 10% FBS and a known concentration of this compound to one chamber (the donor chamber).

  • Buffer Addition: Add dialysis buffer (e.g., PBS) to the other chamber (the receiver chamber).

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).

  • Sampling: After incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Analyze the concentration of this compound in both chambers using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The concentration in the receiver chamber represents the unbound (free) concentration of this compound. The unbound fraction (fu) is calculated as: fu = [Concentration in Receiver Chamber] / [Concentration in Donor Chamber].

Visualizations

G140_Serum_Binding cluster_medium Cell Culture Medium cluster_cell Cell G140_total Total this compound G140_bound Bound this compound G140_total->G140_bound Binding G140_free Free this compound G140_total->G140_free SerumProtein Serum Protein (e.g., Albumin) G140_bound->G140_total Dissociation CellTarget Cellular Target G140_free->G140_total G140_free->CellTarget Enters Cell & Binds Target BiologicalEffect Biological Effect CellTarget->BiologicalEffect

Caption: Equilibrium of this compound in serum-containing media.

IC50_Shift_Workflow start Start: Plate Cells prepare_media Prepare Media with Varying % Serum start->prepare_media dilute_this compound Create this compound Serial Dilutions in Each Medium Type prepare_media->dilute_this compound treat_cells Treat Cells dilute_this compound->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate assay Perform Viability Assay incubate->assay analyze Analyze Data: Calculate IC50 for each serum concentration assay->analyze end End: Quantify IC50 Shift analyze->end

Caption: Experimental workflow for an IC50 shift assay.

References

Technical Support Center: G140 cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing G140 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1] cGAS is a key sensor of cytosolic DNA, and its activation triggers the STING (stimulator of interferon genes) signaling pathway, leading to the production of type I interferons and other inflammatory cytokines. This compound is used in research to study the role of the cGAS-STING pathway in various physiological and pathological processes, including autoimmune diseases, inflammatory disorders, and cancer.

Q2: I'm observing precipitation after adding this compound to my cell culture media. What are the common causes?

Precipitation of this compound in cell culture media is a common issue, likely due to its hydrophobic nature. A related compound, G098, is also known to have limited solubility in cell culture media.[1] Several factors can contribute to this issue:

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.

  • Insufficient DMSO Concentration: While this compound is highly soluble in DMSO, the final concentration of DMSO in the cell culture media may be too low to keep the compound in solution.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.

  • Temperature and pH: Changes in temperature and pH of the media can affect the solubility of small molecules.

  • Improper Dilution Technique: The method used to dilute the this compound stock solution into the media can significantly impact its solubility.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Step 1: Optimizing this compound Stock Solution Preparation

Proper preparation of the this compound stock solution is the first critical step.

  • Recommended Solvent: Use 100% dimethyl sulfoxide (DMSO) to prepare the initial stock solution. This compound is highly soluble in DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Controlled Dilution into Cell Culture Media

The dilution method is crucial for preventing precipitation. Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to crash out of solution.

Recommended Dilution Protocol:

  • Pre-warm Media: Warm the required volume of cell culture media to 37°C.

  • Serial Dilution (Optional but Recommended): If high concentrations of this compound are required, consider a serial dilution approach. First, dilute the this compound DMSO stock into a small volume of media, and then add this intermediate dilution to the final volume of media.

  • Vortexing/Mixing: While adding the this compound stock solution to the media, ensure the media is being gently vortexed or mixed to facilitate rapid and uniform dispersion.

  • Final DMSO Concentration: It is critical to maintain a final DMSO concentration that is non-toxic to your cells and sufficient to maintain this compound solubility. For most cell lines, including THP-1 cells, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[2][3][4][5] However, it is always best to perform a DMSO tolerance test for your specific cell line.

Step 3: Media and Assay Condition Considerations

  • Serum Concentration: The presence of serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may encounter more significant precipitation issues. Consider if your experimental design can accommodate the use of serum.

  • Visual Inspection: After preparing the this compound-containing media, visually inspect it for any signs of precipitation. If the media appears cloudy or contains visible particles, do not use it for your experiment.

  • Sonication: If slight precipitation is observed, gentle sonication of the media in a water bath for a few minutes may help to redissolve the compound. However, be cautious as this may not be a stable solution.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound and its use in cell culture.

Table 1: this compound Properties and Recommended Concentrations

ParameterValueReference
Molecular Weight 379.24 g/mol [6]
Solubility in DMSO ≥ 250 mg/mL[6]
Recommended Working Concentration (in vitro) 0.1 - 100 µM[7]
IC50 (human cGAS) 1.70 µM (THP-1 cells)[6][7]
LD50 (THP-1 cells) >100 µM[6][7]

Table 2: Recommended Final DMSO Concentrations for Cell Culture

Cell LineRecommended Maximum Final DMSO ConcentrationReference
General0.1% - 0.5%[4]
THP-1≤ 0.1%[2][3]
MCF-7≤ 1%[3]
MDA-MB-231≤ 1%[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution in Cell Culture Media

This protocol provides a detailed methodology for preparing a this compound working solution to minimize the risk of precipitation.

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C.

  • Prepare Cell Culture Media:

    • For a final this compound concentration of 10 µM in 10 mL of media with a final DMSO concentration of 0.1%:

      • Warm 9.99 mL of your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a sterile 15 mL conical tube.

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed media in a sterile microfuge tube. Mix well by gentle pipetting.

      • Add the 100 µL of the intermediate dilution to the 9.99 mL of pre-warmed media.

    • Immediately before adding to the cells, gently vortex the final this compound-containing media.

  • Perform a Solubility Check:

    • After preparation, hold the tube up to a light source to visually inspect for any signs of cloudiness or precipitate.

    • If the solution is not clear, you may need to adjust the protocol by increasing the final DMSO concentration (while staying within the tolerated limit for your cells) or decreasing the final this compound concentration.

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (dimer) cGAMP->STING_ER binds & activates This compound This compound This compound->cGAS inhibits STING_Golgi STING (translocated) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes Interferon Genes pIRF3_nuc->IFN_genes activates transcription Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN expression

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of Type I Interferons.

Troubleshooting Workflow for this compound Precipitation

G140_Troubleshooting Start Start: this compound Precipitation Observed Check_Stock Check this compound Stock Solution (Clear? Stored correctly?) Start->Check_Stock Stock_OK Stock is OK Check_Stock->Stock_OK Stock_Not_OK Stock is Not OK Check_Stock->Stock_Not_OK Check_Dilution Review Dilution Protocol Stock_OK->Check_Dilution Remake_Stock Prepare Fresh Stock Solution Stock_Not_OK->Remake_Stock Remake_Stock->Check_Dilution Dilution_Correct Dilution Protocol Correct? Check_Dilution->Dilution_Correct Dilution_Incorrect Incorrect Check_Dilution->Dilution_Incorrect Check_DMSO Check Final DMSO Concentration Dilution_Correct->Check_DMSO Follow_Protocol Follow Recommended Dilution Protocol Dilution_Incorrect->Follow_Protocol Follow_Protocol->Check_DMSO End Problem Solved Follow_Protocol->End DMSO_High_Enough DMSO > 0.1%? Check_DMSO->DMSO_High_Enough DMSO_Too_Low Too Low Check_DMSO->DMSO_Too_Low Check_Concentration Review Final this compound Concentration DMSO_High_Enough->Check_Concentration Increase_DMSO Increase Final DMSO (within cell tolerance) DMSO_Too_Low->Increase_DMSO Increase_DMSO->Check_Concentration Increase_DMSO->End Concentration_OK Concentration within recommended range? Check_Concentration->Concentration_OK Concentration_Too_High Too High Check_Concentration->Concentration_Too_High Consider_Media Consider Media Composition (e.g., serum-free?) Concentration_OK->Consider_Media Lower_Concentration Lower Final this compound Concentration Concentration_Too_High->Lower_Concentration Lower_Concentration->Consider_Media Lower_Concentration->End Add_Serum If possible, add serum to media Consider_Media->Add_Serum Add_Serum->End

References

G140 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for G140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, its degradation pathways, and how to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary chemical degradation pathways: hydrolysis and oxidation.[1][2][3] Hydrolysis involves the reaction of this compound with water, leading to the cleavage of its ester functional group, resulting in two inactive metabolites.[2] Oxidation, often initiated by exposure to atmospheric oxygen, light, or trace metal contaminants, can modify sensitive moieties within the this compound structure, reducing its potency.[1][2]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored as a dry powder in a tightly sealed, opaque container at -20°C. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be prepared in an anhydrous solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).[4]

Q3: What factors can accelerate the degradation of this compound in my experiments?

A3: Several factors can accelerate this compound degradation. These include:

  • Aqueous solutions: Prolonged exposure to aqueous buffers, especially at non-neutral pH, can speed up hydrolysis.[1][2]

  • Exposure to light: UV light can trigger photolysis, another degradation pathway.[1][5]

  • Oxygen: The presence of dissolved oxygen in solvents can lead to oxidative degradation.[1][2]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[6]

  • Contaminants: Trace metals in buffers or on labware can catalyze oxidative reactions.[2]

Q4: Can I use this compound in aqueous buffers for cell culture experiments?

A4: Yes, but with precautions. It is best to add this compound to the cell culture medium immediately before treating the cells to minimize the time it spends in an aqueous environment. Preparing a concentrated stock in DMSO and then diluting it into the medium is the standard procedure.[4] The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

This compound Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation, leading to a loss of biological activity.

G140_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound Active this compound Hydrolysis_Product Inactive Metabolite A (Carboxylic Acid) This compound->Hydrolysis_Product H₂O, pH dependent Oxidation_Product Inactive Metabolite B (N-oxide) This compound->Oxidation_Product O₂, Light, Metal Ions

Caption: Primary degradation routes of this compound.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound in anhydrous DMSO.[4] Compare its activity to the old stock solution. Aliquot new stock solutions for single use to prevent multiple freeze-thaw cycles.

  • Possible Cause 2: Degradation of this compound in aqueous culture medium.

    • Troubleshooting Step: Minimize the incubation time of this compound in the medium before adding it to the cells. Prepare the final dilution immediately before use. Consider a time-course experiment to see if the compound's effect diminishes over longer incubation periods.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration.[5] Consider using low-adhesion microplates or pre-treating plates with a blocking agent if this is suspected.

Problem 2: Appearance of unexpected peaks in HPLC analysis of this compound samples.

  • Possible Cause 1: this compound degradation.

    • Troubleshooting Step: The extra peaks are likely degradation products.[7] To confirm, perform a forced degradation study by intentionally exposing this compound to harsh conditions (e.g., acid, base, peroxide, light, heat) and analyze the samples by HPLC to see if the retention times of the resulting peaks match the unexpected peaks in your experimental samples.[8][9]

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Troubleshooting Step: Ensure that all solvents and reagents are of high purity and are properly filtered. Run a blank injection (mobile phase only) to check for contaminants in the HPLC system.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Stock Is the this compound stock solution fresh? Start->Check_Stock Prep_Fresh_Stock Prepare fresh stock in anhydrous DMSO. Re-run experiment. Check_Stock->Prep_Fresh_Stock No Check_Assay_Cond Are assay conditions optimal? Check_Stock->Check_Assay_Cond Yes Prep_Fresh_Stock->Check_Assay_Cond Minimize_Incubation Minimize incubation time in aqueous buffer. Add this compound last. Check_Assay_Cond->Minimize_Incubation No Check_Purity Is the purity of this compound confirmed? Check_Assay_Cond->Check_Purity Yes Minimize_Incubation->Check_Purity Analyze_Purity Analyze this compound purity by HPLC. Check_Purity->Analyze_Purity No Problem_Solved Problem Resolved Check_Purity->Problem_Solved Yes Contact_Support Contact Technical Support Analyze_Purity->Contact_Support

Caption: Troubleshooting workflow for this compound experiments.

Data on this compound Stability

The stability of this compound was assessed under various conditions. The percentage of intact this compound remaining after 24 hours was quantified by HPLC.

ConditionTemperatureSolvent/Buffer% this compound Remaining (24h)
1-20°CAnhydrous DMSO>99%
24°CAnhydrous DMSO98%
325°C (Room Temp)Anhydrous DMSO95%
437°CPBS, pH 7.475%
537°CCell Culture Medium + 10% FBS80%
625°C (Ambient Light)PBS, pH 7.460%

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol describes a method to quantify the degradation of this compound under specific stress conditions.

  • Preparation of this compound Samples:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in the desired stress condition buffer (e.g., PBS pH 5.0, 7.4, and 9.0).

    • For photostability, expose the sample in a quartz cuvette to a calibrated light source. For thermal stability, incubate samples at various temperatures.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the λmax of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Calculate the percentage of this compound remaining by comparing the peak area of this compound at each time point to the peak area at time 0.

HPLC_Workflow Start Prepare 100 µM this compound in Stress Condition Buffer Incubate Incubate under Stress Condition (e.g., 37°C, Light) Start->Incubate Sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Inject Inject Aliquot into HPLC System Sample->Inject Analyze Analyze Chromatogram: Measure this compound Peak Area Inject->Analyze Calculate Calculate % this compound Remaining vs. Time 0 Analyze->Calculate

Caption: Workflow for this compound stability testing by HPLC.

Protocol 2: Minimizing this compound Degradation in a Typical Cell-Based Assay

This protocol provides best practices for using this compound in cellular experiments to ensure reproducible results.

  • Prepare this compound Stock:

    • On the day of the experiment, dissolve this compound powder in anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM).[4] Vortex thoroughly to ensure complete dissolution.

  • Cell Seeding:

    • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight under standard culture conditions.

  • Preparation of Working Solutions:

    • Immediately before treating the cells, perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.

    • Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the cells and add the freshly prepared this compound-containing medium.

    • Return the plate to the incubator for the desired treatment duration.

  • Assay Readout:

    • After the incubation period, proceed with your chosen cell viability or functional assay (e.g., CCK-8, MTS, or a specific reporter assay).

References

Technical Support Center: G140 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the cGAS inhibitor, G140.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the human cyclic GMP-AMP synthase (cGAS). Its primary function is to block the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, which in turn leads to the production of type I interferons and other inflammatory cytokines.

Q2: What are the recommended cell lines for this compound studies?

This compound has been shown to be effective in human cell lines such as THP-1 monocytes and primary human macrophages. Variability in response may be observed in other cell types or species due to differences in cGAS expression and pathway regulation.

Q3: How should this compound be prepared and stored for optimal performance?

For optimal performance, it is crucial to follow the manufacturer's instructions for solubilizing and storing this compound. As with many small molecule inhibitors, improper storage or handling can lead to degradation or precipitation, resulting in inconsistent experimental outcomes. Long-term storage conditions, including temperature and light sensitivity, should be strictly adhered to.

Q4: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies between human and murine cGAS. This difference in potency is a critical factor to consider when designing experiments with different model systems.

Target IC50
Human cGAS14.0 nM
Murine cGAS442 nM

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, leading to variability in results.

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent cell density or health.Ensure consistent cell seeding density and viability across all wells and experiments. Regularly check for signs of cellular stress or contamination.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer.
Uneven drug distribution.Mix the plate gently by tapping or using a plate shaker after adding this compound to ensure uniform distribution in the wells.
Lower than expected inhibition This compound degradation.Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Suboptimal incubation time.Optimize the incubation time with this compound based on the specific cell type and experimental endpoint. A time-course experiment may be necessary.
Cell line resistance.Confirm the expression and activity of cGAS in your cell line. Some cell lines may have lower cGAS levels or alternative pathways that are not inhibited by this compound.
Inconsistent results across different experiments Variation in reagent lots.Test new lots of critical reagents, such as cell culture media and serum, before use in large-scale experiments.
Differences in experimental conditions.Maintain consistent experimental parameters, including incubation times, temperatures, and cell passage numbers.
This compound precipitation.Visually inspect this compound solutions for any signs of precipitation before use. If precipitation is observed, the solution should be properly resolubilized or a fresh stock prepared. Issues with solubility can arise from improper solvent use or storage.

Key Experimental Protocols

Inhibition of cGAS in THP-1 Cells

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on cGAS activity in THP-1 monocytic cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (prepared in a suitable solvent, e.g., DMSO)

  • Lipofectamine 2000 or a similar transfection reagent

  • Herring Testes DNA (HT-DNA) or other dsDNA stimulus

  • qRT-PCR reagents for measuring IFN-β expression

  • Cell lysis buffer

  • ELISA kit for IFN-β protein quantification

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.

  • This compound Pre-treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • cGAS Stimulation: Transfect the cells with HT-DNA (e.g., 1 µg/mL) using a suitable transfection reagent to stimulate the cGAS pathway. Include a negative control with no DNA stimulation.

  • Incubation: Incubate the cells for 6-24 hours post-transfection.

  • Endpoint Analysis:

    • Gene Expression: Harvest the cells, extract RNA, and perform qRT-PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene.

    • Protein Quantification: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.

Visualizing Experimental Concepts

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G140_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed and Differentiate THP-1 Cells pretreat Pre-treat cells with this compound seed_cells->pretreat prepare_this compound Prepare this compound Dilutions prepare_this compound->pretreat stimulate Stimulate with dsDNA pretreat->stimulate incubate Incubate stimulate->incubate analyze_gene qRT-PCR for IFN-β mRNA incubate->analyze_gene analyze_protein ELISA for IFN-β Protein incubate->analyze_protein

Caption: Workflow for assessing this compound-mediated cGAS inhibition.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons Nucleus->IFN induces expression of

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Technical Support Center: Ensuring Complete G140 Removal After Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of G140, a small-molecule inhibitor of human cGAS, from experimental systems after treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complete removal important?

A1: this compound is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1] cGAS is a key sensor of cytosolic DNA, and its activation triggers the STING signaling pathway, leading to the production of type I interferons and other inflammatory cytokines.[1] In experimental settings, incomplete removal of this compound after treatment can lead to confounding results, including persistent inhibition of the cGAS-STING pathway, making it difficult to assess the true biological effects of subsequent treatments or the return to a baseline state.

Q2: What are the general principles for removing small molecule inhibitors like this compound from cell cultures?

A2: The complete removal of a small molecule inhibitor depends on several factors, including its concentration, incubation time, cell permeability, and binding affinity to its target. The general principle involves multiple washes with a fresh, pre-warmed medium to dilute and remove the compound from the culture. The number of washes and the duration of each wash may need to be optimized for your specific cell type and experimental conditions.

Q3: How can I validate that this compound has been completely removed from my cell culture?

A3: A functional validation assay is a reliable method to confirm the complete removal of this compound. This involves transferring the supernatant from the final wash of the this compound-treated cells to a fresh batch of "naïve" cells. If the naïve cells do not show any inhibition of the cGAS-STING pathway upon stimulation, it indicates that the residual this compound concentration in the wash medium is negligible.

Troubleshooting Guides

Problem 1: Persistent Inhibition of cGAS-STING Pathway After this compound Washout
Possible Cause Troubleshooting Step
Inadequate washing procedureIncrease the number of washes (e.g., from 3 to 5) and the volume of wash medium. Extend the incubation time between washes to allow for the dissociation of the inhibitor from the cells.
High cell densityHigh cell density can trap residual inhibitor. Ensure that cell monolayers are not overly confluent during treatment and washout.
Non-specific bindingThis compound may exhibit non-specific binding to cell surfaces or plasticware. Consider including a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in the wash buffer to reduce non-specific binding. Pre-coating plates with a blocking agent may also be beneficial.
Cellular uptake and retentionThe physicochemical properties of this compound may lead to its accumulation within the cells. If simple washing is insufficient, a period of "rest" in a fresh medium after the final wash may be necessary to allow for the efflux of the intracellular compound.
Problem 2: High Variability in Experimental Replicates After this compound Removal
Possible Cause Troubleshooting Step
Inconsistent washing techniqueStandardize the washing procedure across all wells and plates. Use an automated plate washer if available to ensure uniformity.
Edge effects in multi-well platesThe outer wells of a multi-well plate are more prone to evaporation, which can concentrate any residual inhibitor. Avoid using the outer wells for critical experiments or ensure they are filled with a buffer to maintain humidity.
Cell stress during washingVigorous washing can stress or detach cells, leading to variability. Be gentle during aspiration and addition of media. Ensure all solutions are pre-warmed to the appropriate temperature.

Experimental Protocols

Protocol 1: Standard Washout Procedure for this compound
  • Aspirate this compound-containing medium: Carefully aspirate the medium from the cell culture vessel.

  • First Wash: Gently add pre-warmed, fresh culture medium to the vessel. The volume should be equal to or greater than the original culture volume.

  • Incubate (Optional): For tightly binding inhibitors, a short incubation period (e.g., 5-10 minutes) at 37°C can facilitate the dissociation of the compound.

  • Aspirate wash medium: Carefully aspirate the wash medium.

  • Repeat Washes: Repeat steps 2-4 for a minimum of three to five cycles.

  • Final Medium Addition: After the final wash, add fresh, pre-warmed culture medium for the subsequent steps of your experiment.

Protocol 2: Validation of this compound Removal (Functional Assay)
  • Prepare "Treated" and "Naïve" Cells: Plate cells for your experiment in two separate plates. Treat one set of cells with this compound according to your experimental protocol ("Treated" cells). Leave the other set untreated ("Naïve" cells).

  • Perform Washout on Treated Cells: Following the treatment period, perform the standard washout procedure (Protocol 1) on the "Treated" cells.

  • Collect Supernatant: After the final wash step, add fresh medium to the "Treated" cells and incubate for a short period (e.g., 15-30 minutes). Collect this medium (supernatant).

  • Transfer Supernatant to Naïve Cells: Transfer the collected supernatant from the "Treated" cells to the "Naïve" cells.

  • Stimulate and Assess Pathway Activity: Stimulate both the "Treated" and "Naïve" cells (now in the washout medium) with a known cGAS agonist (e.g., dsDNA). Measure the activation of the cGAS-STING pathway (e.g., IRF3 phosphorylation, IFN-β production).

  • Analyze Results: If the "Naïve" cells show a normal response to the agonist, it indicates that the residual this compound in the washout medium is below a functionally relevant concentration.

Quantitative Data Summary

The following table provides a hypothetical example of data from a this compound removal validation experiment.

Cell GroupTreatmentWashout Supernatant TransfercGAS Agonist StimulationIRF3 Phosphorylation (Normalized to Control)
Control VehicleNoYes1.00
This compound Treated This compoundNoYes0.15
Naïve + Washout VehicleYesYes0.95
Unstimulated VehicleNoNo0.05

In this example, the low IRF3 phosphorylation in the "this compound Treated" group confirms the inhibitory activity of this compound. The near-normal response in the "Naïve + Washout" group suggests that the washout procedure was effective in removing this compound to a level that does not significantly inhibit the cGAS-STING pathway.

Visualizations

G140_Removal_Troubleshooting cluster_wash Washing Protocol cluster_binding Binding & Retention cluster_assay Assay Conditions start Persistent cGAS-STING inhibition after washout? wash_steps Increase number of washes (e.g., 3 -> 5) start->wash_steps Yes end_success Problem Resolved: Complete this compound Removal start->end_success No wash_volume Increase wash volume wash_steps->wash_volume wash_incubation Add incubation step between washes wash_volume->wash_incubation surfactant Add non-ionic surfactant to wash buffer wash_incubation->surfactant rest_period Incorporate a 'rest' period in fresh media post-washout surfactant->rest_period cell_density Optimize cell density rest_period->cell_density plate_layout Avoid outer wells of plate cell_density->plate_layout plate_layout->end_success cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi STING STING_ER->STING_Golgi Translocates to TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes pIRF3_dimer->pIRF3_dimer IFN_genes Interferon Genes pIRF3_dimer->IFN_genes Activates Transcription IFN_production Type I Interferon Production IFN_genes->IFN_production This compound This compound This compound->cGAS Inhibits

References

Validation & Comparative

A Comparative Analysis of G140 and G150 as Potent Human cGAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for autoimmune and inflammatory diseases, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target. As the primary sensor of cytosolic double-stranded DNA (dsDNA), cGAS activation triggers the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. The small-molecule inhibitors G140 and G150 have been identified as potent and selective inhibitors of human cGAS (h-cGAS), offering valuable tools for research and potential scaffolds for future drug development.[1][2] This guide provides a detailed comparison of their potency, selectivity, and cellular activity, supported by experimental data and protocols.

Potency and Selectivity: A Quantitative Comparison

This compound and G150 were co-developed from the same chemical scaffold and exhibit similar potency in inhibiting human cGAS.[1] Both compounds demonstrate a significant drop in efficacy against murine cGAS (m-cGAS), highlighting their specificity for the human enzyme. The following table summarizes their key quantitative parameters.

ParameterThis compoundG150Reference
Biochemical IC50 (h-cGAS) 14.0 nM10.2 nM[3]
Biochemical IC50 (m-cGAS) 442 nMNo inhibition[3]
Cellular IC50 (THP-1 cells, IFNB1 mRNA) 1.70 µM1.96 µM[3]
Cellular IC50 (THP-1 cells, CXCL10 mRNA) Similar to IFNB1~4-fold reduced potency vs IFNB1[3]
Cellular IC50 (Primary Human Macrophages) ≤1 µM≤1 µM[3]
Cellular LD50 (THP-1 cells) >100 µM53.0 µM[3]

Note: The discrepancy between biochemical and cellular IC50 values is likely due to factors such as cell membrane permeability and potential cellular metabolism of the inhibitors.[3]

Mechanism of Action

Co-crystallization studies have revealed that these inhibitors target the catalytic pocket of human cGAS. By occupying this active site, they act as competitive inhibitors of the cGAS substrates, ATP and GTP, thereby preventing the synthesis of the second messenger 2',3'-cGAMP.[1]

Signaling Pathway and Experimental Workflow

To understand the context of this compound and G150's function, it is crucial to visualize the cGAS-STING signaling pathway they inhibit and the typical workflow for their evaluation.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binds cGAS_active cGAS (active) cGAS->cGAS_active Activation cGAMP 2',3'-cGAMP cGAS_active->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING Activates G140_G150 This compound / G150 G140_G150->cGAS_active Inhibits TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes (e.g., IFNB1, CXCL10) pIRF3_dimer->IFN_genes Induces Transcription STING->TBK1 Recruits & Activates

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound/G150.

Experimental_Workflow cluster_workflow Experimental Workflow for cGAS Inhibitor Evaluation cluster_analysis Downstream Analysis start Start cell_culture Culture THP-1 monocytes or primary human macrophages start->cell_culture inhibitor_treatment Pre-treat cells with varying concentrations of this compound/G150 cell_culture->inhibitor_treatment dsDNA_transfection Transfect cells with dsDNA to activate cGAS inhibitor_treatment->dsDNA_transfection incubation Incubate for a defined period (e.g., 4-6 hours) dsDNA_transfection->incubation rna_isolation RNA Isolation incubation->rna_isolation protein_lysis Protein Lysis incubation->protein_lysis qRT_PCR qRT-PCR for IFNB1 and CXCL10 mRNA levels rna_isolation->qRT_PCR data_analysis Data Analysis and IC50 Calculation qRT_PCR->data_analysis western_blot Western Blot for p-IRF3 and p-TBK1 protein_lysis->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the cellular potency of cGAS inhibitors.

Logical_Comparison cluster_shared Shared Characteristics cluster_distinct Distinct Features This compound This compound shared_node Potent h-cGAS Inhibition (nM range) Competitive with ATP/GTP Inhibit Type I IFN Response Low Cellular Toxicity This compound->shared_node G140_distinct Retains some activity against m-cGAS (442 nM IC50) This compound->G140_distinct G150 G150 G150->shared_node G150_distinct Complete loss of activity against m-cGAS Slightly more potent on h-cGAS in biochemical assays (10.2 nM IC50) G150->G150_distinct

Caption: Logical comparison of this compound and G150 cGAS inhibitors.

Experimental Protocols

The following is a representative protocol for determining the cellular IC50 of cGAS inhibitors in THP-1 cells, synthesized from established methodologies.

Objective: To determine the concentration of this compound or G150 required to inhibit 50% of the dsDNA-induced expression of interferon-stimulated genes (IFNB1 and CXCL10) in THP-1 monocytic cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound and G150 stock solutions (in DMSO)

  • Herring Testis DNA (HT-DNA)

  • Lipofectamine 3000 or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • TRIzol or other RNA isolation reagent

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

    • Seed 0.5 x 10^6 cells per well in a 24-well plate and allow them to adhere and stabilize for 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound and G150 in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

    • Pre-incubate the cells with the inhibitors for 2-4 hours.

  • dsDNA Transfection:

    • Prepare the dsDNA transfection complexes according to the manufacturer's protocol. For example, for Lipofectamine 3000, dilute HT-DNA and P3000 reagent in Opti-MEM, and in a separate tube, dilute Lipofectamine 3000 in Opti-MEM.

    • Combine the two solutions and incubate for 15-20 minutes at room temperature to allow complex formation. A final concentration of 1-2 µg/mL of dsDNA in the well is often effective.

    • Add the transfection complexes dropwise to the wells containing the inhibitor-treated cells.

  • Incubation:

    • Incubate the cells for 4-6 hours at 37°C. This allows for the uptake of dsDNA, activation of cGAS, and subsequent transcription of target genes.

  • RNA Isolation and cDNA Synthesis:

    • After incubation, harvest the cells and isolate total RNA using TRIzol or a similar reagent, following the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using SYBR Green or TaqMan chemistry to quantify the relative mRNA levels of IFNB1 and CXCL10.

    • Normalize the expression of the target genes to the expression of a stable housekeeping gene.

    • The reaction conditions will depend on the specific qPCR machine and reagents used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the data to the dsDNA-stimulated, vehicle-treated control, which is set to 100% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Conclusion

Both this compound and G150 are highly potent and selective inhibitors of human cGAS, making them invaluable research tools for dissecting the role of the cGAS-STING pathway in various disease models. While G150 shows slightly higher biochemical potency and greater specificity for the human enzyme, this compound's residual activity against murine cGAS may be a consideration in certain cross-species experimental designs. Both compounds exhibit a favorable therapeutic window in cellular assays. The choice between this compound and G150 will ultimately depend on the specific experimental goals and the model system being employed. Further studies are warranted to explore their in vivo efficacy and potential for clinical translation.

References

G140 vs. RU.521: A Comparative Guide to cGAS Inhibition in Human and Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunological research and drug development, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target for therapeutic intervention in autoimmune and inflammatory diseases. As the primary sensor of cytosolic DNA, cGAS activation triggers the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. The development of small molecule inhibitors of cGAS is a key area of focus for researchers. This guide provides a detailed comparison of two prominent cGAS inhibitors, G140 and RU.521, with a focus on their efficacy against human and mouse cGAS.

Mechanism of Action

Both this compound and RU.521 function by directly targeting the catalytic pocket of the cGAS enzyme.[1][2] By occupying this active site, they competitively inhibit the binding of the natural substrates, ATP and GTP.[1] This action prevents the synthesis of the second messenger molecule, 2',3'-cyclic GMP-AMP (cGAMP), which is essential for the activation of the STING pathway and subsequent inflammatory responses.[1][3]

Comparative Efficacy

The potency of this compound and RU.521 varies significantly between human and mouse cGAS, highlighting species-specific differences in the enzyme's active site.

InhibitorTarget SpeciesBiochemical IC50Cellular IC50 (THP-1 cells)Cellular IC50 (Mouse Macrophages)
This compound Human cGAS14.0 nM[3]1.70 µM (for IFNB1 mRNA)[3]-
Mouse cGAS442 nM[3]-Not reported as a potent inhibitor
RU.521 Human cGAS2.94 µM[3]Poor inhibitor[3]-
Mouse cGAS0.11 µM[3]-0.70 µM[3]

Key Findings:

  • This compound demonstrates high potency against human cGAS with a biochemical IC50 of 14.0 nM.[3] It is significantly less effective against mouse cGAS, with an IC50 of 442 nM.[3]

  • Conversely, RU.521 is a potent inhibitor of mouse cGAS , with a biochemical IC50 of 0.11 µM.[3] It is a poor inhibitor of human cGAS.[3]

  • These findings underscore the importance of selecting the appropriate inhibitor based on the species being studied. This compound is the preferred choice for research involving human cells and systems, while RU.521 is more suitable for studies in mice.

Signaling Pathway and Inhibition

cGAS_STING_Pathway cGAS-STING Signaling Pathway and Inhibition cluster_cytosol Cytosol cluster_inhibitors Inhibitors cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits (human) RU521 RU.521 RU521->cGAS inhibits (mouse) TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFN_Genes Type I IFN Genes IRF3->IFN_Genes induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes induces transcription

References

Validating G140-Mediated Inhibition of cGAS Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers downstream signaling cascades leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.

This guide provides a comparative analysis of G140, a potent and selective small-molecule inhibitor of human cGAS, against other known cGAS inhibitors. We present supporting experimental data to validate its efficacy in cellular models and detail the key experimental protocols for assessing cGAS inhibition.

This compound: A Potent and Selective Inhibitor of Human cGAS

This compound is a small-molecule inhibitor that specifically targets the catalytic pocket of human cGAS, competing with the substrates ATP and GTP to block the synthesis of 2',3'-cGAMP.[1] This mechanism of action has been validated through co-crystallization studies of a related compound, G150, with human cGAS.[1] this compound and G150 were developed from the same chemical scaffold and exhibit similar potency in inhibiting cGAS activity.[1]

Comparative Analysis of cGAS Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized cGAS inhibitors from both biochemical and cellular assays. This data highlights the comparative efficacy of these compounds in modulating cGAS activity.

InhibitorTarget SpeciesBiochemical IC50 (nM)Cell LineCellular Assay ReadoutCellular IC50 (µM)Reference
This compound Human cGAS 14.0 THP-1IFNB1 mRNA1.70 [2][3]
THP-1CXCL10 mRNA~1.70[3]
Mouse cGAS 442 [2][3]
G150Human cGAS10.2THP-1IFNB1 mRNA1.96[2][3]
Mouse cGAS>5000[3]
RU.521Mouse cGAS110RAW 264.7IFN-β production0.70[4]
Human cGAS2940[5]
PF-06928215Human cGAS4900THP-1No cellular activity-[4][6]
Compound 3Mouse cGAS970Raw-Lucia ISGIFN response0.51[4]
(superior to RU.521)
Compound 25Human cGAS---1.38[4]
(this compound modification)Mouse cGAS---11.4[4]

Experimental Validation of this compound's Inhibitory Effect

The following diagrams and protocols describe the key methodologies used to validate the inhibitory activity of this compound in cellular systems.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Lumen cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-β) pIRF3->IFNs induces transcription experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis cells Seed THP-1 cells inhibitor Pre-treat with this compound (or other inhibitors/vehicle) cells->inhibitor stimulant Stimulate with dsDNA inhibitor->stimulant rna_extraction RNA Extraction stimulant->rna_extraction cell_lysis Cell Lysis stimulant->cell_lysis qRT_PCR qRT-PCR for IFNB1 & CXCL10 mRNA rna_extraction->qRT_PCR analysis Calculate IC50 values qRT_PCR->analysis cGAMP_ELISA 2',3'-cGAMP ELISA cell_lysis->cGAMP_ELISA CETSA Cellular Thermal Shift Assay (Target Engagement) cell_lysis->CETSA cGAMP_ELISA->analysis

References

Comparative Analysis of ADU-S100 Cross-Reactivity with Alternative Nucleotide-Sensing Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the selectivity of the STING agonist ADU-S100, with an objective comparison of its activity on key nucleotide-sensing pathways, supported by experimental data and detailed protocols.

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN), is a potent STING agonist that has undergone clinical investigation. A critical aspect of its preclinical evaluation is its selectivity and potential for cross-reactivity with other innate immune nucleotide-sensing pathways. This guide provides a comparative analysis of ADU-S100's activity on the STING pathway versus other key nucleotide-sensing pathways, including Toll-like receptor 9 (TLR9), RIG-I-like receptors (RLRs), and the NLRP3 inflammasome.

Executive Summary

ADU-S100 is a synthetic cyclic dinucleotide designed to mimic the natural STING ligand cGAMP, thereby activating the STING pathway to induce type I interferons and other pro-inflammatory cytokines. While ADU-S100 is a potent activator of all known human STING variants, its cross-reactivity with other nucleotide-sensing pathways appears to be limited, suggesting a favorable selectivity profile. Studies indicate that the interaction of ADU-S100 with the TLR9 and NLRP3 inflammasome pathways is not one of direct agonism but can lead to synergistic or priming effects under certain conditions. Direct quantitative data on the cross-reactivity of ADU-S100 with the RIG-I pathway is less clear in the public domain.

Data Presentation

The following tables summarize the available quantitative data on the activation of the STING pathway by ADU-S100 and the current understanding of its effects on other major nucleotide-sensing pathways.

Table 1: Potency of ADU-S100 on the STING Pathway

Cell LineAssay ReadoutEC50 of ADU-S100 (µg/mL)Reference
THP-1 Dual™ CellsIRF-Luciferase Reporter3.03
THP-1 Dual™ CellsNF-κB-SEAP Reporter4.85

Table 2: Comparative Activity of ADU-S100 on Alternative Nucleotide-Sensing Pathways

PathwayLigandSensorKey Downstream SignalObserved Effect of ADU-S100
STING cGAMP, CDNsSTINGIRF3, NF-κBPotent Agonist
TLR9 Unmethylated CpG DNATLR9NF-κB, IRF7No direct agonism; synergistic effects with TLR9 ligands [1][2][3]
RIG-I-like Receptors (RLRs) 5'-triphosphate RNARIG-I, MDA5IRF3, NF-κBLimited direct evidence of cross-reactivity
NLRP3 Inflammasome Various PAMPs/DAMPsNLRP3Caspase-1, IL-1βDoes not prime the inflammasome in some models [4]

Signaling Pathways Overview

To contextualize the cross-reactivity analysis, the following diagrams illustrate the canonical signaling pathways for STING and the alternative nucleotide-sensing pathways.

DOT script for STING Signaling Pathway

STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ADU_S100 ADU-S100 ADU_S100->STING activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ADU_S100 ADU-S100 ADU_S100->STING activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Caption: The STING signaling pathway.

DOT script for Alternative Nucleotide-Sensing Pathways

Alternative_Nucleotide_Sensing_Pathways cluster_TLR9 TLR9 Pathway cluster_RIGI RIG-I Pathway cluster_NLRP3 NLRP3 Inflammasome CpG_DNA CpG DNA TLR9 TLR9 (Endosome) CpG_DNA->TLR9 MyD88_TLR MyD88 TLR9->MyD88_TLR NFkB_TLR NF-κB MyD88_TLR->NFkB_TLR Pro-inflammatory Cytokines Cytokines_TLR Cytokines_TLR NFkB_TLR->Cytokines_TLR Pro-inflammatory Cytokines viral_RNA 5'-ppp RNA RIGI RIG-I (Cytosol) viral_RNA->RIGI MAVS MAVS (Mitochondria) RIGI->MAVS IRF3_RIGI IRF3 MAVS->IRF3_RIGI Type I IFN IFN_RIGI IFN_RIGI IRF3_RIGI->IFN_RIGI Type I IFN PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 (Cytosol) PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Active_Casp1 Caspase-1 Casp1->Active_Casp1 Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b

Alternative_Nucleotide_Sensing_Pathways cluster_TLR9 TLR9 Pathway cluster_RIGI RIG-I Pathway cluster_NLRP3 NLRP3 Inflammasome CpG_DNA CpG DNA TLR9 TLR9 (Endosome) CpG_DNA->TLR9 MyD88_TLR MyD88 TLR9->MyD88_TLR NFkB_TLR NF-κB MyD88_TLR->NFkB_TLR Pro-inflammatory Cytokines Cytokines_TLR Pro-inflammatory Cytokines NFkB_TLR->Cytokines_TLR Pro-inflammatory Cytokines viral_RNA 5'-ppp RNA RIGI RIG-I (Cytosol) viral_RNA->RIGI MAVS MAVS (Mitochondria) RIGI->MAVS IRF3_RIGI IRF3 MAVS->IRF3_RIGI Type I IFN IFN_RIGI Type I IFN IRF3_RIGI->IFN_RIGI Type I IFN PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 (Cytosol) PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Active_Casp1 Caspase-1 Casp1->Active_Casp1 Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b

Caption: Overview of TLR9, RIG-I, and NLRP3 pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. The following are summarized protocols for key assays used to assess the activation of each respective pathway.

STING Pathway Activation Assay

This protocol describes the use of THP-1 Dual™ reporter cells to measure the activation of IRF3 and NF-κB, key downstream effectors of the STING pathway.

  • Cell Line: THP-1 Dual™ (InvivoGen), which are human monocytes stably expressing an IRF-inducible Lucia luciferase reporter and an NF-κB-inducible embryonic alkaline phosphatase (SEAP) reporter.

  • Methodology:

    • Seed THP-1 Dual™ cells at a density of 100,000 cells/well in a 96-well plate.

    • Differentiate monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate) for 3 hours.

    • Replace the medium and rest the cells for 24 hours.

    • Treat the cells with a dose range of ADU-S100.

    • Incubate for 24 hours.

    • Measure luciferase activity in the supernatant to determine IRF activation.

    • Measure SEAP activity in the supernatant to determine NF-κB activation.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

TLR9 Pathway Activation Assay

This protocol outlines the use of a HEK293 cell line engineered to express human TLR9 and an NF-κB-inducible reporter system to assess TLR9 activation.

  • Cell Line: HEK-Blue™-hTLR9 Cells (InvivoGen), expressing human TLR9 and a SEAP reporter under the control of an NF-κB-inducible promoter.

  • Methodology:

    • Seed HEK-Blue™-hTLR9 cells in a 96-well plate.

    • The following day, treat the cells with a dose range of ADU-S100. A known TLR9 agonist, such as CpG ODN, should be used as a positive control.

    • Incubate for 16-24 hours.

    • Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™.

  • Data Analysis: Compare the SEAP activity in ADU-S100-treated cells to that of the positive and negative controls.

NLRP3 Inflammasome Activation Assay

This protocol describes the measurement of IL-1β secretion from bone marrow-derived macrophages (BMDMs) to assess NLRP3 inflammasome activation. This is a two-step process involving a priming signal and an activation signal.

  • Cell Type: Primary bone marrow-derived macrophages (BMDMs) from mice.

  • Methodology:

    • Priming Step: Treat BMDMs with a priming agent like lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3. To test if ADU-S100 can act as a priming signal, it would be used in place of LPS.

    • Activation Step: Treat the primed cells with a known NLRP3 activator, such as nigericin or ATP. To assess if ADU-S100 can directly activate the inflammasome, it would be added after LPS priming.

    • Incubate for a specified period (e.g., 1-6 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β using an ELISA kit.

  • Data Analysis: Compare the levels of IL-1β in the different treatment groups.

RIG-I Pathway Activation Assay

This protocol utilizes a luciferase reporter assay to measure the activation of the IFN-β promoter, a downstream target of the RIG-I signaling pathway.

  • Cell Line: HEK293T cells.

  • Methodology:

    • Co-transfect HEK293T cells with a plasmid encoding an IFN-β promoter-driven firefly luciferase reporter and a constitutively active Renilla luciferase plasmid (for normalization).

    • After 24 hours, treat the cells with a dose range of ADU-S100. A known RIG-I agonist, such as 5'-triphosphate RNA, should be used as a positive control.

    • Incubate for 16-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the fold induction relative to untreated cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the cross-reactivity of a STING agonist.

DOT script for Cross-Reactivity Experimental Workflow

Cross_Reactivity_Workflow cluster_assays Cell-Based Assays cluster_readouts Assay Readouts cluster_analysis Data Analysis start Start: Prepare ADU-S100 Dose Range sting_assay STING Activation Assay (e.g., THP-1 Dual™) start->sting_assay tlr9_assay TLR9 Activation Assay (e.g., HEK-Blue™ hTLR9) start->tlr9_assay rigi_assay RIG-I Activation Assay (e.g., IFN-β Luciferase) start->rigi_assay nlrp3_assay NLRP3 Activation Assay (e.g., BMDM IL-1β ELISA) start->nlrp3_assay irf_nfkb IRF/NF-κB Activation sting_assay->irf_nfkb nfkb NF-κB Activation tlr9_assay->nfkb ifnb IFN-β Promoter Activity rigi_assay->ifnb il1b IL-1β Secretion nlrp3_assay->il1b dose_response Generate Dose-Response Curves irf_nfkb->dose_response nfkb->dose_response ifnb->dose_response il1b->dose_response ec50 Calculate EC50 Values dose_response->ec50 comparison Compare Potency and Selectivity ec50->comparison end Conclusion: Assess Cross-Reactivity Profile comparison->end Cross_Reactivity_Workflow cluster_assays Cell-Based Assays cluster_readouts Assay Readouts cluster_analysis Data Analysis start Start: Prepare ADU-S100 Dose Range sting_assay STING Activation Assay (e.g., THP-1 Dual™) start->sting_assay tlr9_assay TLR9 Activation Assay (e.g., HEK-Blue™ hTLR9) start->tlr9_assay rigi_assay RIG-I Activation Assay (e.g., IFN-β Luciferase) start->rigi_assay nlrp3_assay NLRP3 Activation Assay (e.g., BMDM IL-1β ELISA) start->nlrp3_assay irf_nfkb IRF/NF-κB Activation sting_assay->irf_nfkb nfkb NF-κB Activation tlr9_assay->nfkb ifnb IFN-β Promoter Activity rigi_assay->ifnb il1b IL-1β Secretion nlrp3_assay->il1b dose_response Generate Dose-Response Curves irf_nfkb->dose_response nfkb->dose_response ifnb->dose_response il1b->dose_response ec50 Calculate EC50 Values dose_response->ec50 comparison Compare Potency and Selectivity ec50->comparison end Conclusion: Assess Cross-Reactivity Profile comparison->end

References

Validating G140-Induced IFN-β Expression: A Comparative Guide to Quantitative PCR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) and other common methods for confirming the stimulatory effect of a novel compound, G140, on Interferon-beta (IFN-β) expression. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and drug discovery. We will operate under the working hypothesis that this compound enhances IFN-β production by activating the cGAS-STING signaling pathway.

Introduction

Interferon-beta is a critical cytokine in the innate immune response, particularly in antiviral defense. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key innate immune sensing pathway that, upon activation, leads to the production of type I interferons, including IFN-β.[1][2][3] Therapeutic modulation of this pathway is a promising strategy for various diseases, including cancer and infectious diseases. Here, we present a guide to quantifying the effects of a hypothetical STING agonist, this compound, on IFN-β expression, with a primary focus on quantitative PCR (qPCR) and its comparison with alternative methods.

This compound and the cGAS-STING Pathway

Our model posits that this compound acts as a direct or indirect activator of the cGAS-STING pathway. This pathway is initiated by the presence of cytosolic DNA, which is detected by cGAS. Upon binding DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which acts as a second messenger.[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to the Interferon-Stimulated Response Element (ISRE) in the promoter region of the IFNB1 gene, driving the transcription and subsequent expression of IFN-β.[1][2]

G140_cGAS_STING_Pathway DNA Cytosolic DNA cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes This compound This compound STING STING (ER) This compound->STING activates cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer ISRE ISRE pIRF3_dimer->ISRE binds IFNB1 IFNB1 Gene ISRE->IFNB1 activates transcription IFNB_mRNA IFN-β mRNA IFNB1->IFNB_mRNA IFN_protein IFN-β Protein (secreted) IFNB_mRNA->IFN_protein translation qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR cluster_data_analysis Data Analysis start Seed Cells treatment Treat with this compound (or Vehicle Control) start->treatment incubation Incubate for Defined Time Points treatment->incubation lysis Cell Lysis incubation->lysis extraction RNA Extraction lysis->extraction qc RNA Quality & Quantity (e.g., NanoDrop) extraction->qc rt Reverse Transcription (RNA -> cDNA) qc->rt qpcr_setup Prepare qPCR Reaction Mix (cDNA, Primers, Master Mix) rt->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run cq Determine Cq Values qpcr_run->cq delta_ct Calculate ΔCt (Normalize to Housekeeping Gene) cq->delta_ct delta_delta_ct Calculate ΔΔCt (Normalize to Vehicle Control) delta_ct->delta_delta_ct fold_change Calculate Fold Change (2^-ΔΔCt) delta_delta_ct->fold_change end Results fold_change->end

References

Comparative Analysis of cGAS-STING Pathway Inhibition: A Western Blot Guide to G140 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cGAS inhibitor G140 against alternative compounds targeting the cGAS-STING pathway. Supported by experimental data, this document details the methodologies for Western blot analysis of key downstream targets, offering a comprehensive resource for evaluating therapeutic candidates.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. This guide focuses on the Western blot analysis of downstream targets of the cGAS-STING pathway following treatment with the cGAS inhibitor, this compound, and compares its performance with a notable alternative, the STING inhibitor H-151.

Mechanism of Action: this compound vs. H-151

This compound is a potent and selective small-molecule inhibitor of human cGAS. It functions by competing with the cGAS substrates ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP). This inhibition prevents the activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

In contrast, H-151 is a potent and irreversible inhibitor of STING. It acts by covalently modifying a cysteine residue (Cys91) on STING, which is crucial for its palmitoylation and subsequent activation. By blocking STING palmitoylation, H-151 prevents the recruitment of TBK1 and the phosphorylation of IRF3, effectively shutting down the signaling pathway at the level of the STING protein itself.

Comparative Western Blot Analysis

Western blot analysis is a fundamental technique to assess the efficacy of inhibitors targeting the cGAS-STING pathway. The primary readouts for pathway inhibition are the phosphorylation levels of key downstream proteins: STING (p-STING), TANK-binding kinase 1 (TBK1) (p-TBK1), and interferon regulatory factor 3 (IRF3) (p-IRF3). A decrease in the phosphorylation of these proteins indicates successful pathway inhibition.

Quantitative Data Summary

The following tables summarize the expected quantitative results from a Western blot experiment comparing the effects of this compound and H-151 on the phosphorylation of STING, TBK1, and IRF3 in a suitable cell line (e.g., THP-1 monocytes) stimulated to activate the cGAS-STING pathway. The data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the stimulated control.

Table 1: Effect of this compound (cGAS Inhibitor) on Downstream Target Phosphorylation

TreatmentConcentrationRelative p-STING Intensity (%)Relative p-TBK1 Intensity (%)Relative p-IRF3 Intensity (%)
Unstimulated Control-<5%<5%<5%
Stimulated Control-100%100%100%
This compound1 µM25%30%35%
This compound10 µM10%15%20%

Table 2: Effect of H-151 (STING Inhibitor) on Downstream Target Phosphorylation

TreatmentConcentrationRelative p-STING Intensity (%)Relative p-TBK1 Intensity (%)Relative p-IRF3 Intensity (%)
Unstimulated Control-<5%<5%<5%
Stimulated Control-100%100%100%
H-1511 µM15%20%25%
H-15110 µM5%10%15%

Note: The data presented in these tables are illustrative and based on the known mechanisms of action and typical experimental outcomes. Actual results may vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflow

To visualize the points of intervention for this compound and H-151 and the experimental process, the following diagrams are provided.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits STING STING cGAMP->STING activates pSTING p-STING STING->pSTING phosphorylates H151 H-151 H151->STING inhibits TBK1 TBK1 pSTING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Type_I_IFN Type I Interferon Genes pIRF3->Type_I_IFN activates transcription

cGAS-STING signaling pathway with inhibitor intervention points.

Western_Blot_Workflow A Cell Culture and Treatment (e.g., THP-1 cells + stimulator ± inhibitor) B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE Gel Electrophoresis C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition and Densitometry Analysis I->J

Experimental workflow for Western blot analysis.

Experimental Protocols

A detailed protocol for Western blot analysis of cGAS-STING pathway targets is provided below.

Cell Culture and Treatment
  • Seed THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Differentiate the cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Pre-treat the differentiated cells with this compound (e.g., 1 µM, 10 µM), H-151 (e.g., 1 µM, 10 µM), or vehicle control (DMSO) for 2 hours.

  • Stimulate the cGAS-STING pathway by transfecting the cells with a dsDNA agonist (e.g., Herring Testes DNA) for 4-6 hours. Include an unstimulated control group.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

Western Blotting
  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.

Conclusion

This guide provides a framework for the comparative analysis of this compound and alternative inhibitors of the cGAS-STING pathway using Western blotting. By quantifying the phosphorylation of key downstream targets, researchers can effectively evaluate the potency and mechanism of action of different therapeutic compounds. The provided protocols and diagrams serve as a valuable resource for designing and executing these critical experiments in the pursuit of novel treatments for diseases driven by cGAS-STING dysregulation.

G140 in the Spotlight: A Comparative Guide to Commercially Available cGAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of cGAS inhibition, this guide provides a comparative overview of G140 and other commercially available inhibitors. We delve into their performance, supported by available experimental data, and offer insights into the methodologies used for their evaluation.

Cyclic GMP-AMP synthase (cGAS) has emerged as a critical player in the innate immune system, acting as a primary sensor of cytosolic DNA. Its activation triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. While essential for host defense against pathogens, aberrant cGAS activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the development of small molecule inhibitors targeting cGAS, with this compound being a notable example. This guide aims to provide an objective comparison of this compound with other commercially available cGAS inhibitors to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of cGAS Inhibitors

The potency of cGAS inhibitors is most commonly evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. This can be measured in biochemical assays using purified enzymes or in cell-based assays that reflect the inhibitor's activity in a more biologically relevant context. The following tables summarize the available IC50 data for this compound and other prominent cGAS inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, and direct comparison between values from different studies should be made with caution.

InhibitorTargetBiochemical IC50 (nM)Reference
This compound Human cGAS 14.0 [1][2]
Mouse cGAS 442 [1][2]
G150Human cGAS10.2[3]
Mouse cGASNo inhibition[3]
RU.521Mouse cGAS110[3]
Human cGAS2940[4]
PF-06928215Human cGAS4900[5]
CU-76Human cGAS240[6]
cGAS inhibitor 36Human cGAS32[6]
Mouse cGAS5.8[6]

Table 1: Biochemical IC50 Values of Various cGAS Inhibitors. This table highlights the in vitro potency of different inhibitors against purified human and mouse cGAS enzymes.

InhibitorCell LineCellular IC50 (µM)Reference
This compound THP-1 1.70 [1][7]
Primary human macrophages 0.86 [1]
G150THP-11.96[7]
G108THP-12.95[7]
RU.521Mouse macrophages0.70[4]

Table 2: Cellular IC50 Values of cGAS Inhibitors. This table showcases the efficacy of the inhibitors in a cellular context, which takes into account factors like cell permeability and stability.

The cGAS-STING Signaling Pathway

To understand the mechanism of action of these inhibitors, it is crucial to visualize the cGAS-STING signaling pathway. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory genes.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes Interferon Type I Interferons & Pro-inflammatory Genes pIRF3->Interferon induces transcription STING->TBK1 recruits & activates

Figure 1. The cGAS-STING signaling pathway.

Experimental Methodologies

The following provides a generalized overview of the experimental protocols commonly employed to assess the activity of cGAS inhibitors.

Biochemical cGAS Enzyme Assay (Example Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.

  • Reaction Setup: A reaction mixture is prepared containing purified human or mouse cGAS enzyme, a DNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period to allow for the synthesis of cGAMP.

  • Detection of cGAMP: The amount of cGAMP produced is quantified. This can be done using various methods, such as:

    • LC-MS/MS: A highly sensitive and specific method for quantifying cGAMP.

    • Commercially available ELISA kits: These kits use antibodies specific to cGAMP for detection.

    • FRET-based assays: These assays utilize fluorescence resonance energy transfer to monitor the enzymatic reaction in real-time.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response curve.

Biochemical_Assay_Workflow Start Start Setup Prepare reaction mix: cGAS enzyme, DNA, ATP, GTP Start->Setup AddInhibitor Add test inhibitor (e.g., this compound) Setup->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate Detect Quantify cGAMP production (LC-MS, ELISA, FRET) Incubate->Detect Calculate Calculate % inhibition and IC50 Detect->Calculate End End Calculate->End

Figure 2. Workflow for a biochemical cGAS inhibitor assay.

Cellular cGAS Activity Assay (Example Protocol)

This assay evaluates the inhibitor's efficacy in a cellular environment, providing insights into its cell permeability and activity in a more complex biological system.

  • Cell Culture: A suitable cell line, such as THP-1 monocytes (a human monocytic cell line) or primary macrophages, is cultured.

  • Inhibitor Pre-treatment: The cells are pre-treated with various concentrations of the cGAS inhibitor for a specific duration.

  • cGAS Activation: cGAS is activated by introducing a DNA stimulus into the cytoplasm. This can be achieved by:

    • Transfection with dsDNA: Using a transfection reagent to deliver DNA into the cells.

    • Infection with a DNA virus: Using a virus that replicates through a DNA intermediate.

  • Incubation: The cells are incubated to allow for the activation of the cGAS-STING pathway and the production of downstream signaling molecules.

  • Readout: The extent of cGAS pathway activation is measured by quantifying the levels of:

    • IFN-β mRNA: Using quantitative real-time PCR (qRT-PCR) to measure the expression of the interferon-beta gene.

    • Phosphorylated IRF3 or STING: Using Western blotting or specific antibodies in flow cytometry.

    • Secreted cytokines: Using ELISA to measure the amount of pro-inflammatory cytokines (e.g., IFN-β) released into the cell culture medium.

  • IC50 Calculation: The cellular IC50 value is determined by plotting the inhibition of the downstream readout against the inhibitor concentration.

Cellular_Assay_Workflow Start Start Culture Culture cells (e.g., THP-1, macrophages) Start->Culture Pretreat Pre-treat with cGAS inhibitor Culture->Pretreat Activate Activate cGAS (dsDNA transfection or DNA virus) Pretreat->Activate Incubate Incubate cells Activate->Incubate Measure Measure downstream readout (qRT-PCR, Western, ELISA) Incubate->Measure Calculate Calculate cellular IC50 Measure->Calculate End End Calculate->End

Figure 3. Workflow for a cellular cGAS inhibitor assay.

Conclusion

This compound stands as a potent inhibitor of human cGAS, demonstrating significant activity in both biochemical and cellular assays. When compared to other commercially available inhibitors, its performance, particularly its selectivity for human cGAS over mouse cGAS, makes it a valuable tool for studying the role of cGAS in human diseases. The choice of a cGAS inhibitor will ultimately depend on the specific research question, the experimental system being used, and the desired selectivity profile. This guide provides a starting point for researchers to make an informed decision by presenting a comparative overview of the available data and the methodologies used to generate it. As the field of cGAS-STING research continues to evolve, the development and characterization of new and improved inhibitors will undoubtedly provide further insights into the therapeutic potential of targeting this crucial innate immune pathway.

References

A Head-to-Head Comparison: The Catalytically Inactive cGAS Mutant vs. the G140 Inhibitor as Controls in cGAS-STING Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

In the burgeoning field of innate immunity research, particularly studies involving the cyclic GMP-AMP synthase (cGAS)-STING pathway, the use of appropriate controls is paramount for data integrity. The cGAS inhibitor, G140, has emerged as a potent tool for interrogating this pathway. However, the gold standard for demonstrating cGAS-dependency has traditionally been the use of a catalytically inactive cGAS mutant. This guide provides a comprehensive comparison of these two control methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate control for their this compound studies.

Rationale for Control Selection: A Logical Overview

The fundamental goal of using a control in this context is to ensure that the observed effects of this compound are specifically due to the inhibition of cGAS's enzymatic activity and not off-target effects. A catalytically inactive cGAS mutant serves as a genetic control, where the protein is expressed but cannot produce the second messenger cGAMP. This allows researchers to distinguish between the enzymatic and non-enzymatic functions of cGAS. In contrast, this compound acts as a pharmacological control, acutely inhibiting cGAS activity. The ideal experimental design often incorporates both types of controls to provide orthogonal evidence for the role of cGAS.

cluster_wildtype Wild-Type cGAS cluster_mutant Catalytically Inactive cGAS wt_cgas Wild-Type cGAS cgamp cGAMP Production wt_cgas->cgamp Catalyzes dsdna Cytosolic dsDNA dsdna->wt_cgas Activates This compound This compound Inhibitor This compound->wt_cgas Inhibits sting STING Activation cgamp->sting ifn Type I IFN Response sting->ifn mut_cgas Inactive cGAS Mutant (e.g., E225A/D227A) no_cgamp No cGAMP Production mut_cgas->no_cgamp Blocked dsdna_mut Cytosolic dsDNA dsdna_mut->mut_cgas no_sting No STING Activation no_cgamp->no_sting no_ifn No Type I IFN Response no_sting->no_ifn

Figure 1. Logical flow comparing this compound inhibition with a catalytically inactive cGAS mutant.

Performance Comparison: this compound vs. Inactive cGAS Mutant

The choice between using this compound and a catalytically inactive cGAS mutant depends on the specific experimental question. This compound is ideal for studying the acute effects of cGAS inhibition and for dose-response analyses. In contrast, the inactive mutant is superior for dissecting the long-term consequences of ablating cGAS enzymatic activity and for distinguishing between catalytic and non-catalytic functions.

ParameterThis compound cGAS InhibitorCatalytically Inactive cGAS Mutant
Control Type PharmacologicalGenetic
Mechanism Reversible binding to the cGAS active sitePoint mutations (e.g., E225A/D227A, G212A/S213A) abolish enzymatic activity[1][2]
Temporal Control Acute, tunable with dose and timingChronic, constitutive lack of activity
Potential for Off-Target Effects Possible, though this compound shows high specificity for human cGAS[3]Minimal, assuming no unintended effects of the mutation on protein folding or other functions
Applications Dose-response studies, timing of cGAS activity, in vivo studiesDissecting enzymatic vs. non-enzymatic functions, validating inhibitor specificity

Table 1. Key characteristics of this compound and catalytically inactive cGAS mutants as controls.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained when using this compound versus a catalytically inactive cGAS mutant in key assays for cGAS-STING pathway activation.

AssayWild-Type cGAS (dsDNA stimulated)Wild-Type cGAS + this compound (dsDNA stimulated)Catalytically Inactive cGAS Mutant (dsDNA stimulated)
cGAS Enzymatic Activity (cGAMP production) HighLow (IC50 ~14.0 nM for human cGAS)[4]Abolished[1]
STING Phosphorylation (p-STING) HighLowNone
IRF3 Phosphorylation (p-IRF3) HighLowNone
IFN-β mRNA Expression (qRT-PCR) HighLow (Cellular IC50 ~1.70 µM in THP-1 cells)[3]Baseline
IFN-β Protein Secretion (ELISA) HighLowBaseline

Table 2. Comparative summary of expected quantitative results.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies comparing this compound and catalytically inactive cGAS mutants.

cGAS Enzymatic Activity Assay

This in vitro assay directly measures the production of cGAMP by recombinant cGAS.

Workflow:

reagents Combine: - Recombinant cGAS - dsDNA - ATP & GTP - this compound or Vehicle incubation Incubate at 37°C reagents->incubation quench Quench Reaction incubation->quench detection Detect cGAMP (LC-MS/MS or ELISA) quench->detection

Figure 2. Workflow for in vitro cGAS enzymatic activity assay.

Protocol:

  • Prepare a reaction mixture containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2), ATP, and GTP.

  • Add recombinant wild-type or catalytically inactive cGAS protein.

  • Add dsDNA to initiate the reaction.

  • For inhibitor studies, add varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by heating or adding a stop solution.

  • Quantify the amount of cGAMP produced using methods such as LC-MS/MS or a competitive ELISA.[5]

Cellular cGAS-STING Pathway Activation

This protocol outlines the steps to assess cGAS-STING pathway activation in a cellular context.

Workflow:

cell_prep Plate cells (e.g., THP-1 monocytes or cells expressing WT/mutant cGAS) treatment Pre-treat with this compound or vehicle cell_prep->treatment stimulation Transfect with dsDNA treatment->stimulation incubation Incubate for specified time stimulation->incubation analysis Harvest cells/supernatant for analysis: - Western Blot (p-STING, p-IRF3) - qRT-PCR (IFNB1) - ELISA (IFN-β) incubation->analysis

Figure 3. Workflow for cellular cGAS-STING pathway activation assay.

Protocols:

  • Cell Culture and Treatment:

    • Culture cells (e.g., THP-1 monocytes, or a cell line stably expressing wild-type or a catalytically inactive cGAS mutant) to the desired confluency.

    • For inhibitor studies, pre-incubate the cells with this compound at various concentrations or a vehicle control for 1-2 hours.

    • Transfect the cells with a cGAS ligand, such as herring testis DNA (HT-DNA) or a synthetic dsDNA oligonucleotide, using a suitable transfection reagent.[6]

    • Incubate for the desired time period (e.g., 4-24 hours).

  • Western Blot for Phosphorylated Proteins:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-STING, p-IRF3, and total STING/IRF3, as well as a loading control (e.g., β-actin or GAPDH).[7][8]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • qRT-PCR for IFNB1 Expression:

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers specific for the IFNB1 gene and a housekeeping gene for normalization.

  • ELISA for IFN-β Secretion:

    • Collect the cell culture supernatant.

    • Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-β according to the manufacturer's instructions.[9]

Conclusion

References

Safety Operating Guide

Proper Disposal of G140: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe and compliant disposal of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound Hazard and Disposal Summary

The following table summarizes the key hazard classifications and disposal requirements for this compound, based on its Safety Data Sheet (SDS).

Identifier Information
Chemical Name 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone
CAS Number 2369751-07-3
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid this compound Waste: Collect any solid this compound waste (e.g., unused powder, contaminated single-use items like weigh boats or pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid this compound Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the waste solution in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," the name "this compound," and the solvent used. Do not mix with other incompatible waste streams.[1]

  • Contaminated Labware: Decontaminate any reusable labware (e.g., glassware) that has come into contact with this compound by rinsing it with an appropriate solvent and collecting the rinsate as hazardous waste.

3. Waste Container Management:

  • Keep hazardous waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.

  • Do not overfill waste containers.

4. Disposal Request:

  • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for waste pickup, which may include completing a hazardous waste manifest.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.

  • Collect all spill cleanup materials in a sealed, labeled hazardous waste container for disposal.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G140_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_disposal Final Disposal ppe Wear Appropriate PPE solid_waste Collect Solid this compound Waste ppe->solid_waste liquid_waste Collect Liquid this compound Waste ppe->liquid_waste contaminated_items Collect Contaminated Sharps & Labware ppe->contaminated_items label_container Label Waste Container Clearly solid_waste->label_container liquid_waste->label_container contaminated_items->label_container store_container Store Container in Secondary Containment label_container->store_container seal_container Keep Container Securely Sealed store_container->seal_container ehs_pickup Arrange for EHS/Contractor Pickup seal_container->ehs_pickup documentation Complete Hazardous Waste Manifest ehs_pickup->documentation final_disposal Dispose at an Approved Facility documentation->final_disposal

References

Essential Safety and Logistical Information for Handling G140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of G140, a potent and selective inhibitor of human cGAS (cyclic GMP-AMP synthase). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is a chemical compound intended for laboratory research use only. A review of the Safety Data Sheet (SDS) indicates the following primary hazards:

  • Harmful if swallowed: Acute oral toxicity.

  • Very toxic to aquatic life with long-lasting effects: Poses a significant environmental hazard.

Immediate precautionary measures include avoiding ingestion, preventing release into the environment, and thorough washing after handling. In case of accidental ingestion, seek immediate medical attention.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in its solid (powder/film) form and when preparing and handling solutions.

Table 1: Required Personal Protective Equipment for this compound Handling

PPE ItemSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact with the potent compound. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of this compound solutions or accidental contact with the powder.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Protects personal clothing and skin from contamination. A disposable gown should be used to prevent carrying contaminants outside the laboratory.
Respiratory Protection N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Footwear Closed-toe shoes.Protects feet from potential spills.

Engineering Controls

To minimize exposure, all handling of this compound powder and the preparation of stock solutions must be conducted within a certified chemical fume hood or a similar ventilated enclosure. This engineering control is the primary method for exposure reduction.

Experimental Protocols: Safe Handling and Disposal

4.1. Weighing and Reconstitution of this compound Powder

This compound is typically supplied as a translucent film or powder. The following protocol ensures safe handling during reconstitution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Appropriate vials and caps

Procedure:

  • Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Transfer: Carefully transfer the weighed this compound powder into an appropriately labeled vial.

  • Reconstitution:

    • In the chemical fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock solution concentration.

    • Securely cap the vial.

    • Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the reconstituted stock solution at -20°C or -80°C as recommended by the supplier to ensure stability.[1]

Table 2: this compound Properties and Storage

PropertyValue
CAS Number 2369751-07-3
Molecular Formula C₁₇H₁₆Cl₂N₄O₂
Molecular Weight 379.24 g/mol
Appearance Translucent film or powder
Solubility Soluble in DMSO
Storage (Powder) -20°C
Storage (in Solvent) -20°C or -80°C

4.2. Disposal Plan

All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.

Procedure:

  • Segregation: Collect all this compound-contaminated solid waste in a designated, clearly labeled hazardous waste bag within the laboratory.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.

  • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]

Emergency Procedures

5.1. Spills

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to proceed.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.

  • Clean-up:

    • For a powder spill , gently cover with damp paper towels to avoid raising dust, then clean the area with a suitable decontaminating solution.

    • For a liquid spill , absorb the spill with absorbent pads.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional safety office.

5.2. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Visualization of PPE Workflow

The following diagram illustrates the mandatory workflow for donning and doffing Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don_Start Start Don_Gown 1. Don Gown Don_Start->Don_Gown Don_Mask 2. Don Respirator Don_Gown->Don_Mask Don_Goggles 3. Don Goggles Don_Mask->Don_Goggles Don_Gloves_Inner 3a. Don Gloves (Inner) Don_Goggles->Don_Gloves_Inner Don_Gloves 4. Don Gloves (Outer) Don_End Enter Lab Don_Gloves->Don_End Don_Gloves_Inner->Don_Gloves Doff_Start Exit Lab Doff_Gloves 1. Remove Outer Gloves Doff_Start->Doff_Gloves Doff_Gown 2. Remove Gown Doff_Gloves->Doff_Gown Doff_Goggles 3. Remove Goggles Doff_Gown->Doff_Goggles Doff_Mask 4. Remove Respirator Doff_Goggles->Doff_Mask Doff_Gloves_Inner 5. Remove Inner Gloves Doff_Mask->Doff_Gloves_Inner Doff_Wash 6. Wash Hands Doff_Gloves_Inner->Doff_Wash

Caption: PPE Donning and Doffing Workflow for this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.